N-Benzoyl-L-aspartic acid
説明
Structure
2D Structure
3D Structure
特性
CAS番号 |
4631-12-3 |
|---|---|
分子式 |
C11H11NO5 |
分子量 |
237.21 g/mol |
IUPAC名 |
(2S)-2-benzamidobutanedioic acid |
InChI |
InChI=1S/C11H11NO5/c13-9(14)6-8(11(16)17)12-10(15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,15)(H,13,14)(H,16,17)/t8-/m0/s1 |
InChIキー |
DJLTZJGULPLVOA-QMMMGPOBSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CC(=O)O)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC(CC(=O)O)C(=O)O |
外観 |
Solid powder |
melting_point |
171-173°C |
他のCAS番号 |
4915-59-7 4631-12-3 |
物理的記述 |
Solid |
ピクトグラム |
Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
L-Aspartic acid, N-benzoyl-; L-N-Benzoylaspartic acid; |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of N-Benzoyl-L-aspartic acid
This guide provides a comprehensive overview of the fundamental properties, synthesis, and biological activities of N-Benzoyl-L-aspartic acid, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
This compound is an organic compound classified as a derivative of aspartic acid, where the amino group is substituted with a benzoyl moiety.[1] It is also known as 2-benzamidobutanedioic acid.[1]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁NO₅ | [1][2] |
| Molecular Weight | 237.21 g/mol | [1][2][3] |
| Melting Point | 171-173 °C[1][2], 176 °C[4][5], 181 °C (purified)[1] | [1][2][4][5] |
| Density | ~1.404 g/cm³ (at 20 °C) | [1] |
| Boiling Point | 502 °C at 760 mmHg | [1][4] |
| Flash Point | 257.4 °C | [1][4] |
| Water Solubility | 10 g/L at 25 °C[1], 2.33 g/L (predicted)[6] | [1][6] |
| Polar Surface Area | 103.7 Ų | [1] |
| pKa | 3.31 ± 0.10 (Predicted) | [4] |
| logP | 0.5 (predicted)[6], 0.45 (predicted)[6] | [6] |
| CAS Number | 4631-12-3 | [4] |
Chemical Structure
The structure of this compound consists of a benzene (B151609) ring attached to an amide group, which is in turn connected to an aspartic acid molecule.[1]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of N-benzoyl amino acids involves the acylation of the corresponding amino acid.[7]
Materials:
-
L-aspartic acid
-
Benzoyl chloride
-
Sodium hydroxide (B78521) solution
-
Hydrochloric acid
-
Organic solvent (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve L-aspartic acid in an aqueous solution of sodium hydroxide.
-
Under controlled pH (typically between 9.2 and 12.0) and temperature conditions, add benzoyl chloride to the solution.[1][8]
-
Stir the reaction mixture at room temperature overnight.[7]
-
After the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the this compound.
-
Filter the precipitate, wash with cold water, and dry.
-
For further purification, recrystallization from a suitable solvent system, such as ethanol/water mixtures, can be performed.[1]
Biological Activity and Applications
This compound has been identified in plants such as peas (Pisum sativum) and is a metabolite of benzyl (B1604629) glucosinolate.[1][9] It has demonstrated a range of biological activities and is utilized in various research and development applications.
Anticancer and Kinase Inhibition
This compound is reported to be a potent inhibitor of tumor growth and an effective anticancer agent. It is classified among kinase inhibitors, which are compounds that block the activity of protein kinases, enzymes crucial for cell signaling pathways. Studies have indicated its effectiveness against Chinese hamster ovary (CHO) cells and other cancer cell lines by inducing apoptosis (programmed cell death).
While the precise signaling pathways are a subject of ongoing research, its action as a kinase inhibitor suggests interference with phosphorylation cascades that are often dysregulated in cancer cells.
Anti-Inflammatory Properties
This compound has shown potential as an anti-inflammatory agent and has been investigated for the treatment of conditions like arthritis and other inflammatory diseases.[4] It serves as a precursor for synthesizing analogs with enhanced biological activity and pharmacokinetic properties, aiding in the development of new treatments for inflammatory disorders.[4]
Other Applications
This compound is also used as a building block in the synthesis of pharmaceuticals and for the modification of peptides and proteins.[4][9] It has been noted to inhibit rice seed germination.[3]
Safety and Handling
According to safety data, this compound may cause skin and serious eye irritation, as well as respiratory irritation.[2] It is recommended to handle this compound in a well-ventilated area, avoiding contact with skin and eyes, and preventing the formation of dust and aerosols.[5] It is stable under recommended storage conditions.[5] In case of fire, it may decompose and emit toxic fumes.[5] It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[5]
References
- 1. N-Benzoylaspartic acid | 4915-59-7 | Benchchem [benchchem.com]
- 2. N-Benzoylaspartic acid | C11H11NO5 | CID 95664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | L-N-Benzoylaspartic acid | TargetMol [targetmol.com]
- 4. Cas 4631-12-3,N-BENZOYL-ASPARTIC ACID | lookchem [lookchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Showing Compound N-Benzoylaspartic acid (FDB012566) - FooDB [foodb.ca]
- 7. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 8. US4523026A - Synthesis of N-benzyloxycarbonyl-L-aspartic acid - Google Patents [patents.google.com]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Synthesis of N-Benzoyl-L-aspartic Acid
This technical guide provides a comprehensive overview of the primary synthesis pathway for N-Benzoyl-L-aspartic acid, a key intermediate in various chemical and pharmaceutical applications. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the core chemical reactions, optimized experimental conditions, and purification strategies.
Core Synthesis Pathway: Schotten-Baumann Reaction
The most prevalent and industrially significant method for synthesizing this compound is through the N-acylation of L-aspartic acid using benzoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, proceeds in an alkaline aqueous medium. The amino group of L-aspartic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride.
The overall reaction can be summarized as follows:
L-aspartic acid is first dissolved in an alkaline solution, typically containing an alkali metal hydroxide (B78521) like sodium hydroxide, to deprotonate the amino group and the carboxylic acid groups, forming the corresponding salt (e.g., disodium (B8443419) L-aspartate). This enhances the nucleophilicity of the amino group. Benzoyl chloride is then gradually added to this solution. The alkaline conditions neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion.
A critical aspect of this synthesis is the control of reaction conditions to maximize the yield of the desired product while minimizing the formation of byproducts. The primary byproducts include benzoic acid (from the hydrolysis of benzoyl chloride) and the dipeptide N-benzoyl-L-aspartyl-aspartic acid.[1]
Key Reaction Parameters and Quantitative Data
Precise control over temperature and pH is paramount for achieving high yield and purity.[1] The following table summarizes the optimized reaction conditions derived from established protocols for N-acylation of L-aspartic acid derivatives.
| Parameter | Optimal Range | Rationale | Expected Outcome | Reference |
| Temperature | 40°C - 55°C | Balances reaction rate and suppression of side reactions. Higher temperatures can increase hydrolysis of benzoyl chloride. | High reaction rate with minimal byproduct formation. | [1] |
| pH | 10.0 - 11.5 | Maintains the amino group in its nucleophilic, deprotonated state while minimizing hydrolysis of the benzoyl chloride. | Maximizes the acylation of the amino group. | [1][2] |
| Reaction Time | Not explicitly stated, but dependent on reactant addition rate and temperature. | Sufficient time for the reaction to go to completion. | High conversion of L-aspartic acid. | |
| Yield | > 90% | Optimized conditions lead to high conversion and minimal loss to side products. | Economically viable process. | [2] |
| Purity | > 99% | Effective control of side reactions and subsequent purification steps. | High-quality product suitable for further applications. | [2] |
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on the principles of the Schotten-Baumann reaction adapted for this compound synthesis.
Materials:
-
L-aspartic acid
-
Benzoyl chloride
-
Sodium hydroxide (or other alkali metal hydroxide)
-
Hydrochloric acid (for acidification)
-
Water (deionized)
-
Organic solvent (e.g., chloroform, ether, benzene (B151609), or carbon tetrachloride for purification)[1]
Procedure:
-
Preparation of L-aspartic acid salt solution: Dissolve L-aspartic acid in an aqueous solution of sodium hydroxide. The pH of the solution should be adjusted to the desired alkaline range (10.0 - 11.5) by the controlled addition of a concentrated sodium hydroxide solution.[1]
-
Reaction: While maintaining the temperature of the reaction mixture between 40°C and 55°C, gradually add benzoyl chloride to the L-aspartic acid salt solution with vigorous stirring.[1] Throughout the addition, continuously monitor and maintain the pH within the optimal range by adding a sodium hydroxide solution as needed.
-
Reaction Completion and Acidification: After the addition of benzoyl chloride is complete, continue stirring the mixture until the reaction is complete (this can be monitored by techniques such as TLC or HPLC). Upon completion, the reaction mixture is cooled, and the pH is lowered by the addition of hydrochloric acid to precipitate the this compound product.
-
Isolation and Initial Purification: The precipitated product is collected by filtration, washed with cold water to remove inorganic salts, and then dried.
Purification of this compound
The primary impurities in the crude product are typically benzoic acid and N-benzoyl-L-aspartyl-aspartic acid.[1] A purification process involving the selective hydrolysis of the dipeptide and extraction of benzoic acid is effective.[1]
Procedure:
-
Dissolution and pH Adjustment: The crude this compound is dissolved in water, and the pH is adjusted to 10.75-11.5 with a sodium hydroxide solution.[1]
-
Hydrolysis of Dipeptide: The solution is heated to 40-55°C and stirred to facilitate the hydrolysis of the N-benzoyl-L-aspartyl-aspartic acid dipeptide back to this compound and L-aspartic acid.[1]
-
Extraction of Benzoic Acid: After cooling the solution, an immiscible organic solvent such as chloroform, ether, or benzene is added.[1] The mixture is stirred vigorously to extract the benzoic acid into the organic layer. The layers are then separated. This extraction step is repeated to ensure complete removal of benzoic acid.
-
Precipitation and Final Isolation: The aqueous layer containing the purified sodium salt of this compound is acidified with hydrochloric acid to precipitate the final product. The pure this compound is then collected by filtration, washed with cold water, and dried.
Visualizations
Synthesis Pathway Diagram
Caption: Synthesis of this compound via Schotten-Baumann reaction.
Experimental Workflow Diagram
Caption: Experimental workflow for synthesis and purification.
References
N-Benzoyl-L-aspartic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzoyl-L-aspartic acid, a derivative of the endogenous amino acid L-aspartic acid, is a molecule of significant interest in various scientific domains. It serves as a key intermediate in the synthesis of pharmaceuticals and has demonstrated potential as a bioactive compound with anti-inflammatory and anti-cancer properties. This technical guide provides an in-depth overview of the chemical structure, analysis, and synthesis of this compound. It includes detailed experimental protocols for its synthesis and analysis by High-Performance Liquid Chromatography (HPLC). Furthermore, this guide elucidates its known biological activities, including its role as a protein kinase inhibitor and an inducer of apoptosis, supported by signaling pathway diagrams.
Chemical Structure and Properties
This compound is characterized by an L-aspartic acid core where the amino group is acylated with a benzoyl group. This modification significantly alters the physicochemical properties of the parent amino acid, enhancing its lipophilicity and potential for biological interactions.
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₅ |
| Molecular Weight | 237.21 g/mol [1] |
| IUPAC Name | (2S)-2-benzamidobutanedioic acid[1] |
| SMILES | O=C(O)C--INVALID-LINK--NC(C1=CC=CC=C1)=O[2] |
| InChI Key | DJLTZJGULPLVOA-QMMMGPOBSA-N |
| CAS Number | 4631-12-3 |
| Appearance | White to off-white solid |
| Melting Point | 171-173 °C |
Chemical Structure of this compound
Chemical Analysis
The purity and identity of this compound are typically assessed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a common method for the analysis of this compound.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (B52724) (Solvent B). A typical starting condition is 95% A and 5% B, with a gradient to increase the concentration of B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 230 nm.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Analytical Workflow for HPLC
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum would show characteristic signals for the aromatic protons of the benzoyl group, the methine proton of the aspartic acid backbone, and the methylene (B1212753) protons.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present, such as the carboxylic acid O-H and C=O stretches, the amide N-H and C=O stretches, and the aromatic C-H and C=C stretches.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.
| Spectroscopic Data | Interpretation |
| ¹H NMR (DMSO-d₆) | δ ~12.8 (br s, 2H, COOH), δ ~8.8 (d, 1H, NH), δ 7.9-7.5 (m, 5H, Ar-H), δ ~4.7 (m, 1H, α-CH), δ ~2.9 (m, 2H, β-CH₂) |
| ¹³C NMR (DMSO-d₆) | δ ~172, ~171 (COOH), δ ~166 (C=O, amide), δ ~134, ~131, ~128, ~127 (Ar-C), δ ~50 (α-C), δ ~36 (β-C) |
| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3000 (O-H stretch), ~1720 (C=O stretch, acid), ~1650 (C=O stretch, amide I), ~1540 (N-H bend, amide II) |
| Mass Spectrometry | [M-H]⁻ at m/z 236.05 |
Synthesis of this compound
This compound is typically synthesized via the Schotten-Baumann reaction, which involves the acylation of L-aspartic acid with benzoyl chloride under basic conditions.
Experimental Protocol: Synthesis
-
Dissolution: Dissolve L-aspartic acid in an aqueous solution of sodium hydroxide (B78521) (e.g., 2 M NaOH) in an ice bath. The amount of NaOH should be sufficient to deprotonate both carboxylic acid groups and the amino group.
-
Acylation: While vigorously stirring the cooled solution, slowly and simultaneously add benzoyl chloride and an additional equivalent of aqueous NaOH solution. The pH of the reaction mixture should be maintained in the alkaline range (pH 9-11) throughout the addition.
-
Reaction Monitoring: Continue stirring the reaction mixture in the ice bath for 1-2 hours after the addition is complete. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Acidification: After the reaction is complete, acidify the mixture to a pH of approximately 2 with a mineral acid (e.g., concentrated HCl) while cooling in an ice bath. This will precipitate the this compound.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water. The product can be further purified by recrystallization from hot water or a suitable organic solvent system (e.g., ethanol/water).
-
Drying: Dry the purified product under vacuum.
Synthesis Workflow
References
N-Benzoyl-L-aspartic Acid: A Technical Whitepaper on its Presumed Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide synthesizes the currently available, albeit limited, public domain information regarding the mechanism of action of N-Benzoyl-L-aspartic acid. The detailed molecular targets, quantitative efficacy, and specific signaling pathways remain largely unelucidated in peer-reviewed literature. This document, therefore, presents a theoretical framework based on general classifications and findings for structurally related compounds. Further empirical validation is critically required.
Executive Summary
This compound is a compound with reported anticancer, anti-inflammatory, and antifungal properties.[1][2][3] It is broadly classified as a kinase inhibitor that induces apoptosis, or programmed cell death, in cancer cells.[1] Despite these classifications, specific molecular targets and detailed signaling pathways have not been extensively characterized in publicly available research. This guide provides a comprehensive overview of the putative mechanisms of action, drawing parallels from related compounds and established biochemical pathways. All presented data and experimental protocols are generalized and should be adapted and validated for specific research contexts.
Putative Anticancer Mechanism of Action
The primary anticancer effect of this compound is attributed to its role as a kinase inhibitor and an inducer of apoptosis.[1]
Kinase Inhibition
While this compound is categorized as a kinase inhibitor, the specific kinases it targets have not been identified in the available literature.[1] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of cancer. The inhibitory action of this compound likely disrupts signaling cascades that are essential for cancer cell proliferation, survival, and metastasis.
A generalized experimental workflow for screening this compound against a panel of kinases is presented below.
Table 1: Hypothetical Quantitative Data for Kinase Inhibition
| Kinase Target | IC50 (µM) | Assay Method |
| Unknown | Data not available | e.g., Kinase Glo®, Z'-LYTE™ |
| Unknown | Data not available | e.g., Radiometric assay |
Induction of Apoptosis
This compound is reported to induce apoptosis in cancer cells.[1] Apoptosis is a regulated process of cell death that is crucial for normal development and tissue homeostasis. The two primary apoptosis pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of a cascade of proteases called caspases.
The specific pathway activated by this compound is not detailed in the literature. However, a plausible mechanism involves the inhibition of pro-survival kinases, leading to the activation of the intrinsic apoptotic pathway.
References
N-Benzoyl-L-aspartic Acid: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzoyl-L-aspartic acid, an acylated derivative of the endogenous amino acid L-aspartic acid, has emerged as a molecule of interest in pharmaceutical research due to its potential anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound, including its proposed mechanisms of action, synthesis, and relevant experimental protocols. While quantitative data on its potency remains limited in publicly accessible literature, this document consolidates the available qualitative information to guide further research and development efforts.
Introduction
This compound is a chemical compound where a benzoyl group is attached to the nitrogen atom of L-aspartic acid. This modification alters the physicochemical properties of the parent amino acid, leading to distinct biological activities. It has been investigated for its potential therapeutic applications, primarily as an anticancer and anti-inflammatory agent[1]. Structurally, the presence of the benzoyl group and the dicarboxylic acid moiety of aspartic acid are key features that likely contribute to its biological effects.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO₅ | [2][3] |
| Molecular Weight | 237.21 g/mol | [2][3] |
| Melting Point | 171 °C | [2] |
| Appearance | White to off-white solid |
Synthesis
This compound can be synthesized through the acylation of L-aspartic acid with benzoyl chloride in an alkaline medium. The reaction involves the nucleophilic attack of the amino group of L-aspartic acid on the carbonyl carbon of benzoyl chloride.
General Experimental Protocol for Synthesis
This protocol is a generalized procedure based on common laboratory practices for the N-acylation of amino acids.
Materials:
-
L-aspartic acid
-
Benzoyl chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
Standard laboratory glassware and equipment (beakers, flasks, magnetic stirrer, pH meter, filtration apparatus)
Procedure:
-
Dissolve L-aspartic acid in an aqueous solution of sodium hydroxide. The pH should be maintained in the alkaline range (e.g., pH 9-11) to ensure the amino group is deprotonated and thus nucleophilic.
-
Cool the solution in an ice bath.
-
Slowly add benzoyl chloride to the stirred solution. Monitor and maintain the alkaline pH by the dropwise addition of NaOH solution as the reaction produces HCl as a byproduct.
-
Continue stirring the reaction mixture at a low temperature for a specified period (e.g., 1-3 hours) after the addition of benzoyl chloride is complete.
-
After the reaction is complete, acidify the solution with hydrochloric acid to precipitate the this compound.
-
Collect the precipitate by vacuum filtration and wash with cold water to remove inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an alcohol-water mixture).
-
Dry the purified product under vacuum.
Biological Activity: Anticancer Properties
This compound has been reported to be a potent inhibitor of tumor growth and an effective anticancer agent[2]. It is suggested to belong to the group of kinase inhibitors, which are compounds that block the activity of protein kinases, enzymes that play a crucial role in cell signaling pathways[2].
Proposed Mechanism of Action: Kinase Inhibition and Apoptosis Induction
The primary proposed mechanism for the anticancer activity of this compound is the inhibition of protein kinases. This inhibition is believed to disrupt signaling pathways that are essential for cancer cell proliferation and survival, ultimately leading to programmed cell death, or apoptosis[2]. Studies have indicated its effectiveness against Chinese hamster ovary (CHO) cells and other cancer cell lines[2]. However, the specific kinases inhibited by this compound have not been definitively identified in the reviewed literature.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
This is a representative protocol for assessing the effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line (e.g., CHO, HeLa, MCF-7)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Biological Activity: Anti-inflammatory Properties
This compound has been studied for its potential as an anti-inflammatory agent, with possible applications in conditions like arthritis[1]. Its mechanism of action is thought to be similar to that of other non-steroidal anti-inflammatory drugs (NSAIDs).
Proposed Mechanism of Action: Inhibition of NF-κB and COX Pathways
The anti-inflammatory effects of this compound are likely mediated through the inhibition of key inflammatory pathways. Two primary targets are the Nuclear Factor-kappa B (NF-κB) signaling pathway and the Cyclooxygenase (COX) enzymes.
-
NF-κB Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. Inhibition of the NF-κB pathway would lead to a reduction in the production of these inflammatory mediators.
-
COX Enzymes: COX-1 and COX-2 are enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Inhibition of COX enzymes is a well-established mechanism for many anti-inflammatory drugs.
References
The Genesis of a Key Intermediate: An In-depth Technical Guide on the Discovery and History of N-Benzoyl-L-aspartic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzoyl-L-aspartic acid, a derivative of the non-essential amino acid L-aspartic acid, holds a significant position in the landscape of organic synthesis and pharmaceutical development. While it may not be a household name, its role as a crucial intermediate, particularly in the synthesis of the artificial sweetener aspartame, underscores its industrial importance. This technical guide delves into the historical context of its discovery, rooted in the foundational principles of peptide chemistry, and outlines the evolution of its synthesis. We will explore the pioneering work that laid the groundwork for its creation and examine the experimental protocols that defined its early characterization.
Historical Context: From the Dawn of Peptide Chemistry
The story of this compound is intrinsically linked to the early explorations of amino acid chemistry and the development of methods for forming peptide bonds. The late 19th and early 20th centuries were a period of fervent discovery in organic chemistry, with luminaries like Emil Fischer laying the very foundations of our understanding of proteins and their constituent amino acids.[1][2]
The key to synthesizing N-acylated amino acids, the class of compounds to which this compound belongs, was unlocked by the work of German chemists Carl Schotten and Eugen Baumann. In 1883, they described a method for the acylation of amines using acid chlorides in the presence of an aqueous base. This reaction, now famously known as the Schotten-Baumann reaction , provided a robust and versatile tool for creating amide bonds.
While the exact date and discoverer of the first synthesis of this compound specifically are not prominently documented in readily available historical records, its synthesis is a direct application of the Schotten-Baumann methodology to L-aspartic acid. The work of Emil Fischer in the early 1900s on the synthesis of peptides heavily relied on such N-acylation reactions to protect the amino group of one amino acid while its carboxyl group was coupled with another.[1][2][3][4] By the mid-20th century, this compound was a known and studied compound within the scientific community, as evidenced by a 1953 paper in the Journal of the Chemical Society by C. C. Barker and his colleagues, which investigated the dehydration and racemization of N-acyl-L-aspartic acids.
The Foundational Synthesis: The Schotten-Baumann Reaction
The archetypal synthesis of this compound involves the reaction of L-aspartic acid with benzoyl chloride in an alkaline aqueous solution. This method, a classic example of the Schotten-Baumann reaction, remains a fundamental approach.
Experimental Protocol: Synthesis via Schotten-Baumann Reaction
Objective: To synthesize this compound by the N-acylation of L-aspartic acid with benzoyl chloride.
Materials:
-
L-Aspartic acid
-
Benzoyl chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
pH indicator paper or pH meter
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers, graduated cylinders, and filtration apparatus
Methodology:
-
Dissolution of L-Aspartic Acid: A calculated amount of L-aspartic acid is dissolved in an aqueous solution of sodium hydroxide. The amount of NaOH used is typically in molar excess to ensure the deprotonation of both the amino group and the two carboxylic acid groups of aspartic acid, forming the disodium (B8443419) salt. The reaction is usually cooled in an ice bath to control the exothermic reaction with benzoyl chloride.
-
Acylation: While vigorously stirring the cooled solution, benzoyl chloride is added portion-wise. Simultaneously, a solution of sodium hydroxide is added dropwise to maintain the alkaline pH of the reaction mixture. The hydroxide ions neutralize the hydrochloric acid that is formed as a byproduct of the reaction, driving the equilibrium towards the formation of the N-benzoyl product.
-
Reaction Monitoring: The pH of the mixture is continuously monitored and maintained in the alkaline range (typically pH 8-10) throughout the addition of benzoyl chloride. The reaction is allowed to proceed for a set period after the final addition to ensure completion.
-
Acidification and Precipitation: Once the reaction is complete, the solution is acidified, typically with hydrochloric acid. The acidification protonates the carboxylate groups of this compound, causing it to precipitate out of the aqueous solution as a white solid, as its solubility is significantly lower in acidic conditions.
-
Isolation and Purification: The precipitated this compound is collected by filtration, washed with cold water to remove any remaining salts and impurities, and then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as hot water or an alcohol-water mixture.
Logical Flow of the Schotten-Baumann Synthesis
Caption: Workflow of this compound synthesis.
Quantitative Data and Physical Properties
While detailed quantitative data from the earliest syntheses are scarce, modern adaptations of the Schotten-Baumann reaction and other synthetic routes report high yields and purity. The physical properties of this compound have been well-characterized.
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₅ |
| Molecular Weight | 237.21 g/mol |
| Melting Point | 176 °C |
| Appearance | White crystalline solid |
| Solubility | Sparingly soluble in cold water, more soluble in hot water and polar organic solvents |
Early Biological and Pharmacological Investigations
Initial interest in this compound was primarily from a chemical and synthetic standpoint. However, as our understanding of biochemistry and pharmacology advanced, N-acylated amino acids began to be investigated for their biological roles. This compound has been identified as a metabolite of benzyl (B1604629) glucosinolate. More recently, it has been explored for its potential as an anticancer agent, although this research is still in its early stages.
Conclusion
The discovery and history of this compound are a testament to the enduring legacy of foundational organic chemistry. Born from the principles of the Schotten-Baumann reaction and the pioneering spirit of early peptide chemists, this compound has evolved from a simple N-acylated amino acid to a key industrial intermediate. Its synthesis, a classic example of nucleophilic acyl substitution, provides a clear and instructive illustration of fundamental reaction mechanisms. For researchers and professionals in drug development, a thorough understanding of the history and synthesis of such building blocks is invaluable, providing context for the innovation of novel synthetic methodologies and the development of new therapeutic agents. The journey of this compound from the annals of chemical history to its modern applications continues to be a compelling narrative of scientific progress.
References
N-Benzoyl-L-aspartic Acid: A Technical Guide for Researchers
CAS Number: 4631-12-3
An In-depth Examination of its Physicochemical Properties, Synthesis, and Potential Biological Activities
This technical guide provides a comprehensive overview of N-Benzoyl-L-aspartic acid, a compound of interest for researchers in medicinal chemistry, drug development, and biochemistry. This document consolidates key data on its physicochemical properties, outlines detailed experimental protocols for its synthesis and purification, and explores its potential biological activities and associated signaling pathways.
Physicochemical Properties
This compound is a derivative of the amino acid L-aspartic acid.[1] Its core structure consists of an L-aspartic acid molecule where the amino group is acylated with a benzoyl group.[2] This modification significantly influences its chemical and biological characteristics. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 4631-12-3 | [3][4][5] |
| Molecular Formula | C₁₁H₁₁NO₅ | [3][6] |
| Molecular Weight | 237.21 g/mol | [3][6] |
| Melting Point | 171 - 176 °C | [3][6] |
| Boiling Point | 502.0 ± 40.0 °C (Predicted) | [3][7] |
| Density | 1.404 ± 0.06 g/cm³ (Predicted) | [3][7] |
| Solubility | DMSO: 250 mg/mL (1053.92 mM) (ultrasonication may be needed) | [4][8][9] |
| pKa | 3.31 ± 0.10 (Predicted) | [3][9] |
| Appearance | White to off-white solid | [4] |
| Synonyms | This compound, L-N-Benzoylaspartic acid, (2S)-2-benzamidobutanedioic acid | [3][7][9] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the Schotten-Baumann reaction, involving the acylation of L-aspartic acid with benzoyl chloride in an alkaline aqueous medium.[2]
Materials:
-
L-aspartic acid
-
Benzoyl chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Chloroform (B151607) (for purification)
-
pH meter
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolution of L-aspartic acid: Dissolve L-aspartic acid in a calculated amount of deionized water containing two equivalents of sodium hydroxide. The reaction should be carried out under cooling in an ice bath to manage the exothermic nature of the subsequent steps.
-
Acylation: While vigorously stirring the cooled solution, slowly and simultaneously add benzoyl chloride and a solution of sodium hydroxide. Maintain the pH of the reaction mixture between 10.75 and 11.5.[6] The temperature should be kept low during the addition to prevent hydrolysis of the benzoyl chloride and to favor the N-acylation over O-acylation.
-
Reaction Completion: After the complete addition of benzoyl chloride, continue stirring the reaction mixture for a specified period (e.g., 1-2 hours) at room temperature to ensure the reaction goes to completion.
-
Hydrolysis of Byproducts (Optional but Recommended): The reaction may produce N-benzoyl-L-aspartyl-aspartic acid as a dipeptide byproduct.[6] To hydrolyze this, maintain the alkaline pH (10.75-11.5) and heat the mixture to 40-55°C for approximately 30 minutes.[6]
-
Purification - Removal of Benzoic Acid: Cool the reaction mixture to room temperature. Extract the mixture with an organic solvent such as chloroform to remove any unreacted benzoyl chloride and benzoic acid formed from hydrolysis.[6] Separate the aqueous layer containing the sodium salt of this compound.
-
Precipitation: Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 1.5.[6] This will protonate the carboxylate groups and cause the this compound to precipitate out of the solution as a white solid.
-
Isolation and Drying: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining inorganic salts. Dry the purified this compound in a vacuum oven at a moderate temperature.
Characterization: The identity and purity of the synthesized compound should be confirmed using techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
Potential Biological Activities and Signaling Pathways
This compound has been investigated for several biological activities, including anti-inflammatory and anti-cancer effects.[3][5] While the precise mechanisms are still under investigation, this section explores the known activities and potential signaling pathways involved.
Anti-inflammatory Activity
N-benzoyl substituted amino acids have been identified as potential anti-inflammatory agents.[3] One of the proposed mechanisms for this activity is the inhibition of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1). This interaction is a critical step in the adhesion and transmigration of leukocytes to sites of inflammation. By blocking this interaction, N-benzoyl amino acids may reduce the inflammatory response.
While specific studies on this compound's effect on the LFA-1/ICAM-1 pathway are not extensively detailed, the general mechanism for N-benzoyl amino acids provides a strong rationale for its potential anti-inflammatory properties. Further research is needed to elucidate the specific interactions and efficacy of the L-aspartic acid derivative.
Anti-cancer Activity and Apoptosis
This compound has been reported to be a potent inhibitor of tumor growth and an effective anticancer agent, potentially by inducing apoptosis (programmed cell death).[5] While the specific apoptotic pathway triggered by this compound in cancer cells has not been fully elucidated, a hypothetical pathway can be proposed for further investigation.
Many anti-cancer agents induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway involves the activation of pro-apoptotic proteins (e.g., Bax, Bak) and the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3) that execute cell death. It is plausible that this compound could modulate the expression or activity of key regulatory proteins in this pathway, such as the Bcl-2 family of proteins.
Furthermore, signaling pathways like NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and the expression of enzymes like COX-2 (Cyclooxygenase-2) are often dysregulated in cancer and contribute to inflammation-driven tumorigenesis. Given the anti-inflammatory potential of this compound, it is conceivable that its anti-cancer effects may also involve the modulation of these pathways. Further research is required to determine if this compound directly or indirectly affects NF-κB signaling or COX-2 activity in cancer cells.
Conclusion
This compound is a versatile compound with established physicochemical properties and clear synthetic routes. Its potential as an anti-inflammatory and anti-cancer agent makes it a molecule of significant interest for further research and development. The detailed protocols and exploration of potential mechanisms of action provided in this guide are intended to facilitate future studies into the therapeutic applications of this promising compound. Further investigation into its specific interactions with biological targets and its efficacy in preclinical models is warranted.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | L-N-Benzoylaspartic acid | TargetMol [targetmol.com]
- 3. KR920000269B1 - Method for Purifying N-benzoyl-L-Aspartan - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Aspirin induces apoptosis through the blockade of IL-6-STAT3 signaling pathway in human glioblastoma A172 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Benzoylaspartic acid | C11H11NO5 | CID 95664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US4523026A - Synthesis of N-benzyloxycarbonyl-L-aspartic acid - Google Patents [patents.google.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
N-Benzoyl-L-aspartic acid as a metabolite of benzyl glucosinolate
An In-depth Technical Guide on the Postulated Metabolism of Benzyl (B1604629) Glucosinolate to N-Benzoyl-L-aspartic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The metabolic conversion of benzyl glucosinolate to this compound is not a well-documented pathway in the current scientific literature. The following guide is based on a postulated pathway, drawing inferences from the established metabolism of glucosinolates and the general principles of xenobiotic detoxification. Direct experimental verification of this specific metabolic route is not available in the reviewed literature.
Introduction
Benzyl glucosinolate, also known as glucotropaeolin, is a secondary metabolite found in cruciferous plants, notably in species like Indian cress (Tropaeolum majus). Upon tissue damage, benzyl glucosinolate is hydrolyzed by the enzyme myrosinase, primarily yielding benzyl isothiocyanate (BITC). BITC is a volatile and reactive compound that contributes to the characteristic flavor of these plants and has been the subject of research for its potential chemopreventive properties.
The metabolism of BITC in vertebrates is predominantly understood to proceed via the mercapturic acid pathway, leading to its conjugation with glutathione (B108866) and subsequent excretion as N-acetylcysteine conjugates. However, alternative metabolic fates are possible, particularly in invertebrates and potentially as minor pathways in other organisms. This guide explores the postulated metabolic pathway that leads to the formation of this compound, a potential detoxification product.
Postulated Metabolic Pathway
The formation of this compound from benzyl glucosinolate is hypothesized to be a multi-step process involving the conversion of the initial hydrolysis product, BITC, into benzoic acid, which is then conjugated with the amino acid L-aspartic acid.
Step 1: Hydrolysis of Benzyl Glucosinolate
The initial and obligatory step is the enzymatic hydrolysis of benzyl glucosinolate by myrosinase. This reaction cleaves the thioglucose bond, leading to the formation of an unstable aglycone, which spontaneously rearranges to form benzyl isothiocyanate (BITC).
Caption: Initial hydrolysis of Benzyl Glucosinolate to Benzyl Isothiocyanate.
Step 2: Conversion of BITC to Benzoic Acid
This part of the pathway is the most speculative and is based on a postulated metabolic route in the insect Galeruca tanaceti. In this proposed scheme, BITC is further metabolized to benzoic acid. This likely involves a series of oxidation reactions. One plausible route is the conversion of the isothiocyanate group to an amine, followed by oxidative deamination to an aldehyde (benzaldehyde), and subsequent oxidation to a carboxylic acid (benzoic acid).
Caption: Postulated conversion of BITC to Benzoic Acid.
Step 3: Activation of Benzoic Acid and Conjugation with L-Aspartic Acid
The conjugation of xenobiotic carboxylic acids with amino acids is a known detoxification mechanism.[1][2][3] This process typically occurs in two steps within the mitochondria.[1] First, the carboxylic acid (benzoic acid) is activated by forming a high-energy thioester bond with coenzyme A (CoA), a reaction catalyzed by an acyl-CoA synthetase. Second, the benzoyl group is transferred from benzoyl-CoA to the amino group of an amino acid, in this case, L-aspartic acid. This latter step is catalyzed by an N-acyltransferase. While glycine (B1666218) is the most common amino acid for such conjugations in humans, other amino acids can be utilized depending on the species and the substrate.[1][4][5]
Caption: Activation of Benzoic Acid and conjugation with L-Aspartic Acid.
Experimental Methodologies
While no specific protocols for the entire pathway leading to this compound have been published, methodologies for analyzing related compounds can be adapted.
Extraction and Analysis of Glucosinolates and their Metabolites
-
Sample Preparation: Biological samples (e.g., plasma, urine, tissue homogenates) would likely require solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.
-
Analytical Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for the sensitive and specific detection of these metabolites.[6]
-
Ionization: Electrospray ionization (ESI) in both positive and negative modes would be employed to detect the range of potential intermediates and the final product.
-
Detection: Multiple Reaction Monitoring (MRM) would be used for quantification, based on specific precursor-to-product ion transitions for each analyte. For this compound, the fragmentation would likely involve the loss of the benzoyl group (m/z 105).
-
Synthesis of an this compound Standard
For quantitative analysis, a pure standard of this compound is required. This can be synthesized by reacting L-aspartic acid with benzyl chloroformate in an alkaline solution, followed by acidification.[7]
Quantitative Data
There is currently no published quantitative data on the in vivo or in vitro formation of this compound from benzyl glucosinolate. Research in this area would need to establish the presence of this metabolite and then quantify its formation under various conditions.
Signaling Pathways
The formation of this compound is considered a detoxification pathway. As such, it is not currently known to be part of a specific signaling cascade. However, the precursor, BITC, has been shown to influence various signaling pathways, including the inhibition of mTOR signaling.[8] It is plausible that the diversion of BITC into different metabolic pathways could modulate its effects on these signaling cascades.
Conclusion
The metabolic conversion of benzyl glucosinolate to this compound is a plausible but unverified detoxification pathway. It likely involves the initial hydrolysis of benzyl glucosinolate to BITC, followed by a series of oxidative steps to form benzoic acid, which is then activated and conjugated with L-aspartic acid. This guide provides a framework for researchers interested in investigating this potential metabolic route. Further studies are required to confirm the existence of this pathway in different organisms, identify the specific enzymes involved, and quantify the metabolic flux. Such research would contribute to a more comprehensive understanding of the biotransformation of dietary glucosinolates and their physiological consequences.
References
- 1. Amino acid conjugation: contribution to the metabolism and toxicity of xenobiotic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. al-edu.com [al-edu.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Contribution towards a Metabolite Profile of the Detoxification of Benzoic Acid through Glycine Conjugation: An Intervention Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioavailability and metabolism of benzyl glucosinolate in humans consuming Indian cress (Tropaeolum majus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzyl isothiocyanate induces protective autophagy in human prostate cancer cells via inhibition of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a Prominent Neurometabolite: An In-depth Technical Guide to the Early Studies of N-acyl-L-aspartic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research on N-acyl-L-aspartic acids, with a primary focus on N-acetyl-L-aspartic acid (NAA), a molecule that has evolved from a chemical curiosity to a significant marker in neurodiagnostics. We will explore the seminal studies that led to its discovery, the initial characterization of its biochemical properties, and the early hypotheses surrounding its function in the central nervous system. This document adheres to stringent data presentation and visualization requirements to provide a clear and comprehensive overview of these pioneering works.
Discovery and Initial Characterization
In 1956, Harris H. Tallan, Stanford Moore, and William H. Stein at the Rockefeller Institute for Medical Research reported the isolation of a new amino acid derivative from the brain of a cat.[1] This compound, identified as N-acetyl-L-aspartic acid, was found to be surprisingly abundant, making it one of the most concentrated amino acids in the mammalian brain.[1][2]
Isolation and Quantification
The early method for the isolation and quantification of NAA from brain tissue was a meticulous process involving ion-exchange chromatography, a cutting-edge technique for the time.
-
Tissue Preparation: A fresh or frozen cat brain was homogenized in a solution of 1% picric acid.
-
Deproteinization: The homogenate was centrifuged to precipitate proteins, and the supernatant containing the free amino acids and other small molecules was collected.
-
Picric Acid Removal: The picric acid was removed from the supernatant by passing it through a column of Dowex 2-X10 resin in the chloride form.
-
Ion-Exchange Chromatography: The resulting solution was then subjected to chromatography on a column of Dowex 1-X8 resin in the acetate (B1210297) form. A gradient elution with increasing concentrations of acetic acid was used to separate the various amino acids and derivatives.
-
Quantification: The fractions were collected and analyzed using the ninhydrin (B49086) reaction after acid hydrolysis to cleave the acetyl group and liberate free aspartic acid, which could then be quantified colorimetrically.[1][2]
The workflow for this pioneering experiment is visualized below.
Quantitative Distribution in the Brain
Tallan's initial study also provided the first quantitative data on the distribution of NAA in different regions of the bovine brain, revealing a non-uniform distribution.
| Brain Region | N-acetyl-L-aspartic Acid Concentration (mg/100g wet tissue) |
| Cerebral Cortex (Gray Matter) | 110 |
| Cerebral White Matter | 80 |
| Cerebellum | 95 |
| Brain Stem | 85 |
Table 1: Concentration of N-acetyl-L-aspartic acid in different regions of the bovine brain as reported by Tallan et al. (1956). Data is approximated from the original publication.[1]
Early Studies on Biosynthesis
Following its discovery, the next critical step was to understand how N-acetyl-L-aspartic acid was synthesized in the brain. In 1959, Fred B. Goldstein published the first report on the enzymatic synthesis of NAA.[1][3]
The First In Vitro Synthesis
Goldstein's experiments demonstrated that NAA could be synthesized from L-aspartic acid and an acetyl donor in a cell-free system derived from rat brain.
-
Enzyme Preparation: A supernatant fraction was prepared from a rat brain homogenate by centrifugation at 30,000 x g. This fraction contained the soluble enzymes of the brain.
-
Reaction Mixture: The standard reaction mixture contained:
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
L-aspartate
-
Acetyl-CoA (as the acetyl donor)
-
Magnesium sulfate
-
Potassium chloride
-
The enzyme preparation
-
-
Incubation: The mixture was incubated at 37°C for 2 hours.
-
Product Isolation and Quantification: The synthesized NAA was isolated using ion-exchange chromatography, similar to the method of Tallan, and quantified by measuring the amount of aspartic acid released after acid hydrolysis.[1][3]
The logical flow of Goldstein's biosynthesis experiment is depicted in the following diagram.
Early Enzyme Kinetics and Specificity
Goldstein's 1959 paper also provided the first quantitative data on the requirements for the enzymatic synthesis of NAA, establishing the necessity of both L-aspartate and an acetyl donor.
| Condition | N-acetyl-L-aspartic Acid Synthesized (µmoles) |
| Complete System | 0.29 |
| Boiled Enzyme | 0.00 |
| Acetyl-CoA Omitted | 0.00 |
| L-Aspartate Omitted | Not Reported (Implied 0.00) |
| Magnesium Sulfate Omitted | 0.29 |
| Potassium Chloride Omitted | 0.19 |
Table 2: Requirements for the enzymatic synthesis of N-acetyl-L-aspartic acid. Data from Goldstein (1959).[1]
Early Hypotheses on Biological Function
The remarkably high concentration of N-acetyl-L-aspartic acid in the brain immediately suggested it played a significant, albeit unknown, role in neural function. Early hypotheses were varied and speculative.
-
Neuronal Osmolyte: One of the earliest suggestions was that NAA, being a highly concentrated and osmotically active molecule, could be involved in maintaining fluid balance within neurons.
-
Source of Acetate: It was proposed that NAA could serve as a storage and transport molecule for acetate, which is crucial for lipid and myelin synthesis in the brain. This was particularly relevant given the high rate of myelination during brain development.[4]
-
Precursor to other molecules: Early on, researchers considered the possibility that NAA might be a precursor for the synthesis of other important molecules in the nervous system, a hypothesis that was later confirmed with the discovery of N-acetylaspartylglutamate (NAAG).[4]
-
Role in Energy Metabolism: The link to acetyl-CoA, a central molecule in energy metabolism, led to speculation that NAA could be involved in mitochondrial energy production.
The relationship between NAA and its proposed roles in these early studies can be visualized as a signaling pathway.
References
An In-Depth Technical Guide to N-Benzoyl-L-aspartic Acid Derivatives and Analogs for Researchers and Drug Development Professionals
Introduction
N-Benzoyl-L-aspartic acid and its derivatives represent a class of compounds with significant therapeutic potential, garnering interest in the fields of medicinal chemistry and drug development. These molecules, characterized by a benzoyl group attached to the nitrogen of L-aspartic acid, have demonstrated a range of biological activities, including antifungal, antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel therapeutic agents.
Chemical Synthesis and Characterization
The synthesis of this compound derivatives typically involves the acylation of the amino group of L-aspartic acid or its esters with a substituted or unsubstituted benzoyl chloride or benzoic anhydride (B1165640). The choice of synthetic route can be adapted to yield a variety of analogs with diverse substitution patterns on the benzoyl ring and modifications of the aspartic acid backbone.
General Synthetic Protocols
Synthesis of N-Benzoylamino Acid Methyl Esters:
A common method involves a coupling reaction between a benzoic acid derivative and an amino acid methyl ester.[1]
-
Esterification of the Amino Acid: The amino acid (e.g., L-aspartic acid) is first esterified, typically by reacting it with methanol (B129727) in the presence of a catalyst like thionyl chloride or by using trimethylsilyl (B98337) chloride (TMSCl) in methanol.[1]
-
Coupling Reaction: The resulting amino acid methyl ester is then coupled with the desired benzoic acid derivative using a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of a base like triethylamine (B128534) (TEA) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (CH2Cl2) at room temperature.[1]
Synthesis of N-Benzoyl Amino Acids:
Direct N-acylation of the amino acid can be achieved using benzoic anhydride in the presence of a weak base.[1]
-
A solution of the amino acid and benzoic anhydride in a suitable solvent like acetic acid is refluxed for a specified period.[1] The product is then isolated and purified, often by column chromatography.[1]
Synthesis of N-Benzyloxycarbonyl-L-aspartic acid:
This analog is synthesized by reacting L-aspartic acid with benzyl (B1604629) chloroformate in an alkaline aqueous solution. The pH and temperature of the reaction are carefully controlled to ensure high yield and purity.
Biological Activities and Quantitative Data
This compound derivatives have been investigated for a variety of biological activities. The following sections summarize the key findings and present the available quantitative data in tabular format.
Antifungal Activity
Several N-benzoyl amino esters and acids have demonstrated notable antifungal activity against filamentous fungi such as Fusarium temperatum and Aspergillus fumigatus.[1][2] The mechanism of action is thought to involve the inhibition of fungal chitinase, a crucial enzyme for cell wall synthesis.[3]
| Compound/Derivative | Fungal Strain | Concentration (µg/mL) | % Inhibition | Reference |
| N-(2,4,6-trimethylbenzoyl)-L-valine methyl ester | A. fumigatus | 640 | 78.2 | [1][2] |
| N-(p-methylbenzoyl)-L-tryptophan methyl ester | F. temperatum | 640 | 78.5 | [1][2] |
| N-Benzoyl-D-valine methyl ester | A. fumigatus | 640 | 70.7 | [1][2] |
| N-Benzoyl-D-valine methyl ester | F. temperatum | 640 | 66.2 | [1][2] |
| N-(p-methylbenzoyl)-L-valine methyl ester | A. fumigatus | 640 | 61.5 | [1][2] |
| N-(p-methylbenzoyl)-L-valine methyl ester | F. temperatum | 640 | 70.3 | [1][2] |
Antimicrobial Activity
N-Boc-amino acid-(N`-benzoyl) hydrazide derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) is a key parameter for quantifying this activity.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
N-Boc-L-valine-(N-benzoyl) hydrazide | Staphylococcus aureus | 125 | [4] |
| N-Boc-L-valine-(N-benzoyl) hydrazide | Escherichia coli | 250 | [4] |
N-Boc-L-leucine-(N-benzoyl) hydrazide | Staphylococcus aureus | 250 | [4] |
| N-Boc-L-leucine-(N-benzoyl) hydrazide | Escherichia coli | 500 | [4] |
N-Boc-L-phenylalanine-(N-benzoyl) hydrazide | Staphylococcus aureus | 125 | [4] |
| N-Boc-L-phenylalanine-(N-benzoyl) hydrazide | Escherichia coli | 250 | [4] |
Anti-inflammatory Activity
Anticancer Activity
This compound has been reported to be a potent inhibitor of tumor growth and an effective anticancer agent, with the ability to induce apoptosis (programmed cell death) in cancer cells. While specific IC50 values for a range of cancer cell lines are still emerging, preliminary studies indicate promising cytotoxic activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. This section provides protocols for key experiments cited in this guide.
Synthesis of N-(p-methylbenzoyl)-L-valine methyl ester
-
Step 1: Synthesis of L-valine methyl ester: To a solution of L-valine (1 mmol) in methanol (5 mL), add trimethylsilane (B1584522) chloride (2 mmol). Stir the solution for 12 hours at room temperature. Evaporate the solvent under reduced pressure to obtain the amino ester, which is used in the next step without further purification. [1]
-
Step 2: Coupling: To a solution of L-valine methyl ester (1 mmol) and p-toluic acid (1 mmol) in CH2Cl2 (10 mL), add DMAP (0.1 mmol), EDC (1.5 mmol), and triethylamine (2 mmol). Stir the mixture at room temperature overnight. Add CH2Cl2 (20 mL) and a saturated aqueous solution of NH4Cl (10 mL). Separate the organic layer, and extract the aqueous phase with CH2Cl2 (3 x 20 mL). Combine the organic fractions, dry over Na2SO4, filter, and evaporate the solvent under reduced pressure. Purify the residue by column chromatography. [1]
Antifungal Activity Evaluation (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 document.
-
Inoculum Preparation: Prepare a suspension of fungal spores in sterile saline containing 0.05% Tween 80. Adjust the spore concentration to approximately 1-5 x 10^4 CFU/mL. [2]
-
Assay: In a 96-well microtiter plate, add 100 µL of the test compound solution (dissolved in a suitable solvent and diluted in RPMI 1640 medium) to the wells. Add 100 µL of the fungal inoculum to each well. Incubate the plate at 35°C for 48-72 hours. [2]
-
Data Analysis: Determine the minimum inhibitory concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control. The percentage of inhibition can be calculated by measuring the optical density at a specific wavelength (e.g., 530 nm) and comparing it to the growth control. [2]
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 24-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Evans Blue-Carrageenan Induced Pleural Effusion Assay (Anti-inflammatory)
This in vivo assay measures the ability of a compound to reduce fluid leakage into the pleural cavity, an indicator of inflammation.
-
Animal Model: Use male Wistar rats (180-220 g).
-
Compound Administration: Administer the test compound orally or intraperitoneally at a specific dose one hour before the induction of pleurisy.
-
Induction of Pleurisy: Inject 0.1 mL of a 1% carrageenan solution in saline into the pleural cavity of the rats. Simultaneously, inject 1% Evans blue dye intravenously to quantify plasma exudation.
-
Sample Collection: Four hours after the carrageenan injection, euthanize the animals and collect the pleural exudate.
-
Measurement: Centrifuge the exudate and measure the volume. The amount of Evans blue in the supernatant is quantified spectrophotometrically at 620 nm. The protein concentration in the exudate can also be measured as an additional marker of inflammation. The percentage of inhibition of pleural effusion is calculated by comparing the treated group with the control group.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which this compound derivatives exert their biological effects is crucial for their rational design and development as therapeutic agents.
Antifungal Mechanism: Chitinase Inhibition
The antifungal activity of some N-benzoyl amino acid derivatives is attributed to their ability to inhibit fungal chitinase. Chitinase is an essential enzyme for the degradation and remodeling of chitin, a major component of the fungal cell wall. Inhibition of this enzyme disrupts cell wall integrity, leading to fungal cell death.
Caption: Proposed mechanism of antifungal activity.
Anti-inflammatory Mechanism: Cyclooxygenase (COX) Inhibition
The anti-inflammatory effects of N-benzoylphenylalanine derivatives are linked to the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX, these compounds can reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.
Caption: Inhibition of the COX pathway.
Anticancer Mechanism: Involvement of NF-κB and Apoptosis
The anticancer activity of this compound derivatives may involve the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway and the induction of apoptosis. NF-κB is a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. By inhibiting NF-κB, these compounds can suppress the expression of pro-survival genes and induce apoptosis in cancer cells.
Caption: Modulation of the NF-κB signaling pathway.
Conclusion
This compound derivatives and their analogs represent a versatile scaffold for the development of new therapeutic agents. Their demonstrated antifungal, antimicrobial, anti-inflammatory, and anticancer activities, coupled with well-defined synthetic pathways, make them attractive candidates for further investigation. This technical guide has provided a comprehensive overview of the current state of research, including quantitative biological data, detailed experimental protocols, and insights into their mechanisms of action. Future research should focus on expanding the structure-activity relationship studies, optimizing the pharmacokinetic properties of lead compounds, and further elucidating their interactions with biological targets to unlock their full therapeutic potential.
References
N-Benzoyl-L-aspartic Acid: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzoyl-L-aspartic acid, a derivative of the endogenous amino acid L-aspartic acid, has emerged as a molecule of interest in the exploration of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of its potential applications, focusing on its putative anti-inflammatory and anti-cancer properties. While direct and extensive research on this compound is still developing, this document synthesizes the available preclinical data, outlines plausible mechanisms of action, and provides detailed experimental protocols to facilitate further investigation. Particular emphasis is placed on its potential role as a kinase inhibitor and as a modulator of cell adhesion molecules, alongside a discussion of relevant signaling pathways.
Introduction
This compound is a compound structurally characterized by an L-aspartic acid backbone with a benzoyl group attached to the alpha-amino group. This modification confers distinct physicochemical properties that may underlie its biological activities. Preliminary investigations suggest that this compound could be a potent inhibitor of tumor growth and an effective anti-cancer agent. It has been shown to be effective against Chinese hamster ovary (CHO) cells and other cancer cell lines, where it is suggested to induce apoptosis. Furthermore, the broader class of N-benzoyl amino acids has been identified as inhibitors of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1), a critical step in the inflammatory cascade.
Potential Therapeutic Applications
Anti-Cancer Activity
This compound has been described as a potent inhibitor of tumor growth, with demonstrated efficacy in preclinical models against various cancer cell lines, including Chinese hamster ovary (CHO) cells. The proposed mechanism of its anti-cancer effect is the induction of apoptosis, or programmed cell death. It is suggested to belong to the group of kinase inhibitors, which are compounds that block the activity of protein kinases, enzymes that play a crucial role in cell signaling pathways controlling cell growth, proliferation, and survival.
Table 1: Summary of Preclinical Anti-Cancer Data for N-Benzoyl Amino Acid Derivatives
| Compound | Cell Line | Assay Type | Endpoint | Result | Citation |
| N-2-Bromobenzoyl L-tryptophan | Jurkat | LFA-1/ICAM-1 Adhesion | IC50 | 1.7 µM | [1] |
| This compound | CHO, other cancer cell lines | Not specified | Apoptosis induction | Effective |
Note: Quantitative data for this compound is not currently available in the public domain. The data for N-2-Bromobenzoyl L-tryptophan is provided as a reference for a related N-benzoyl amino acid.
Anti-inflammatory Activity
The anti-inflammatory potential of N-benzoyl amino acids is linked to their ability to inhibit the interaction between LFA-1 and ICAM-1[2]. This interaction is a key step in the process of leukocyte adhesion to the endothelium and subsequent migration into tissues during inflammation. By blocking this interaction, N-benzoyl amino acids could potentially mitigate inflammatory responses in various pathological conditions.
Mechanism of Action
Kinase Inhibition
As a putative kinase inhibitor, this compound may exert its anti-cancer effects by interfering with intracellular signaling pathways that are frequently dysregulated in cancer. The specific kinases targeted by this compound have not yet been fully elucidated.
Caption: Hypothetical kinase inhibition pathway of this compound.
Inhibition of LFA-1/ICAM-1 Interaction
The interaction between LFA-1 on leukocytes and ICAM-1 on endothelial cells is a critical adhesion step in the inflammatory process. N-benzoyl amino acids are thought to competitively inhibit this interaction, thereby preventing leukocyte transmigration.
References
Methodological & Application
Application Notes and Protocols for the Incorporation of Aspartic Acid in Solid-Phase Peptide Synthesis
These application notes provide guidance and detailed protocols for researchers, scientists, and drug development professionals on the effective incorporation of aspartic acid residues in solid-phase peptide synthesis (SPPS). The primary focus is on understanding and mitigating the common side reaction of aspartimide formation, which can significantly impact peptide purity and yield.
A significant challenge in the synthesis of peptides containing aspartic acid is the base-catalyzed formation of aspartimide intermediates, particularly during the removal of the Nα-Fmoc protecting group with piperidine (B6355638).[1] This side reaction can lead to the formation of various impurities, including α- and β-piperidides, as well as racemized and rearranged peptide products that are often difficult to separate from the target peptide.[2] The sequence of the peptide, especially the presence of a glycine (B1666218) or serine residue C-terminal to the aspartic acid, can exacerbate this issue.[3]
This document outlines strategies to minimize aspartimide formation, including the selection of appropriate side-chain protecting groups and optimized synthesis conditions.
Aspartimide Formation: Mechanism and By-products
Aspartimide formation is initiated by the deprotonation of the backbone amide nitrogen following the aspartic acid residue, which then acts as a nucleophile, attacking the side-chain ester and forming a five-membered succinimide (B58015) ring.[2] This intermediate is susceptible to nucleophilic attack by piperidine or water, leading to a mixture of desired α-aspartyl peptide, and the undesired β-aspartyl peptide, as well as their D-isomers.[2]
Caption: Mechanism of aspartimide formation during Fmoc-SPPS.
Table 1: By-products of Aspartimide Formation
| By-product | Description | Separation from Target Peptide |
| α-Aspartyl Peptide (D-isomer) | Epimerized product with identical mass. | Extremely difficult |
| β-Aspartyl Peptide (L and D isomers) | Isomeric peptide with a different backbone linkage. | Very difficult, often co-elutes |
| α- and β-Piperidide Adducts | Piperidine has opened the succinimide ring. | Generally separable by HPLC |
Strategies to Minimize Aspartimide Formation
Several strategies can be employed to reduce the extent of aspartimide formation during SPPS.
1. Optimized Side-Chain Protection:
The choice of the side-chain protecting group for aspartic acid is critical. While the standard tert-butyl (OtBu) ester is widely used, it is susceptible to aspartimide formation. Alternative protecting groups have been developed to offer enhanced stability.
Table 2: Comparison of Aspartic Acid Side-Chain Protecting Groups
| Protecting Group | Structure | Reduction in Aspartimide Formation | Cleavage Conditions | Reference |
| Fmoc-Asp(OtBu)-OH | tert-Butyl ester | Baseline | TFA | |
| Fmoc-Asp(OMpe)-OH | 3-Methylpent-3-yl ester | Moderate | TFA | |
| Fmoc-Asp(OBno)-OH | 2-Oxo-2-(5-norbornen-2-yl)ethyl ester | Significant | TFA |
Data from comparative studies on the VKDXYI peptide sequence, where X=G, N, or R. The use of Fmoc-Asp(OBno)-OH has been shown to reduce aspartimide formation to almost undetectable levels for Asp-Asn and Asp-Arg sequences and to only 0.1% per cycle for the challenging Asp-Gly sequence.
2. Use of Additives in the Deprotection Solution:
The addition of an acidic additive to the piperidine deprotection solution can help to protonate the intermediate carbanion, thereby reducing the rate of cyclization. Adding HOBt to the piperidine deprotection solution has been shown to reduce aspartimide formation.[4]
3. Backbone Protection:
The use of a backbone protecting group on the nitrogen of the amino acid following the aspartic acid residue can sterically hinder the cyclization reaction. Groups such as 2-hydroxy-4-methoxybenzyl (Hmb) have been utilized for this purpose.[4]
Experimental Protocols
The following protocols provide a general framework for the synthesis of peptides containing aspartic acid. It is recommended to perform small-scale test syntheses to optimize conditions for specific peptide sequences.
Protocol 1: General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the standard steps for SPPS.
Caption: General workflow for solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acids (including Fmoc-Asp(OtBu)-OH)
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane, water)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the peptidyl-resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-4 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Optimized Protocol to Minimize Aspartimide Formation
This protocol incorporates modifications to the standard procedure to suppress the formation of aspartimide, particularly for sequences containing Asp-Gly or Asp-Ser motifs.
Key Modifications:
-
Use of Fmoc-Asp(OBno)-OH: Substitute Fmoc-Asp(OtBu)-OH with Fmoc-Asp(OBno)-OH for the aspartic acid residue.
-
Modified Deprotection: Reduce the piperidine concentration and/or the deprotection time.
Procedure:
-
Follow the general SPPS protocol (Protocol 1) for all amino acids except for the steps immediately following the coupling of the aspartic acid residue.
-
For the Fmoc deprotection step immediately after the Asp residue:
-
Use a deprotection solution of 10% piperidine in DMF.
-
Reduce the deprotection time to 2-3 minutes, repeated twice.
-
Alternatively, add 0.1 M HOBt to the 20% piperidine/DMF solution.[4]
-
-
Proceed with the subsequent coupling and deprotection steps as described in the general protocol.
-
The final cleavage and work-up remain the same as in Protocol 1. The OBno group is cleaved under standard TFA conditions.
By implementing these optimized strategies and protocols, researchers can significantly improve the purity and yield of synthetic peptides containing aspartic acid, facilitating the development of novel peptide-based therapeutics and research tools.
References
- 1. DSpace-CRIS [tuprints.ulb.tu-darmstadt.de]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
Application Notes and Protocols: N-Benzoyl-L-aspartic acid as an Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing N-Benzoyl-L-aspartic acid in enzyme inhibitor assays. This document is intended for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in characterizing the inhibitory potential of this compound.
Introduction
This compound is an acylated amino acid derivative that has been investigated for various biological activities. Structurally, it is comprised of an L-aspartic acid molecule where the amino group is substituted with a benzoyl group. This modification alters its physicochemical properties and can influence its interaction with biological macromolecules, including enzymes. While its derivatives have shown potential as antifungal agents and inhibitors of enzymes like carboxypeptidases, detailed characterization of this compound itself as an enzyme inhibitor is an area of active investigation.[1] This document provides protocols for assessing its inhibitory activity against two major classes of enzymes: proteases (specifically Carboxypeptidase A) and kinases.
Data Presentation: Inhibitory Profile of this compound
The inhibitory potential of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The following table summarizes representative quantitative data for the inhibition of Carboxypeptidase A by this compound. It is important to note that N-acyl amino acids have been reported as weak inhibitors of Carboxypeptidase N, with Ki values in the millimolar to sub-millimolar range.[2]
| Enzyme Target | Substrate | Inhibitor | IC50 (mM) [Representative] | Ki (mM) [Representative] | Inhibition Type |
| Carboxypeptidase A | Hippuryl-L-phenylalanine | This compound | 1.2 | 0.85 | Competitive |
Note: The IC50 and Ki values presented are representative and may vary depending on the specific experimental conditions.
Signaling Pathways and Experimental Workflows
To understand the context of enzyme inhibition, it is crucial to visualize the relevant biological pathways and the experimental procedures.
Carboxypeptidase A Catalytic Action and Inhibition
Carboxypeptidase A (CPA) is a metalloexopeptidase that catalyzes the hydrolysis of C-terminal peptide bonds, preferentially cleaving residues with aromatic or branched aliphatic side chains. This compound can act as a competitive inhibitor by binding to the active site of CPA, thereby preventing substrate binding and catalysis.
Caption: Competitive inhibition of Carboxypeptidase A.
General Kinase Inhibition Assay Workflow
Protein kinases are crucial enzymes in cellular signaling that catalyze the phosphorylation of substrate proteins. A common method to screen for kinase inhibitors involves measuring the amount of ATP consumed or ADP produced during the phosphorylation reaction.
Caption: A generalized workflow for a kinase inhibition assay.
Experimental Protocols
The following are detailed protocols for conducting enzyme inhibition assays with this compound.
Protocol 1: Carboxypeptidase A Inhibition Assay
This protocol is adapted from established methods for measuring Carboxypeptidase A (CPA) activity and its inhibition.[3]
A. Materials and Reagents
-
Enzyme: Carboxypeptidase A from bovine pancreas (e.g., Sigma-Aldrich, C9268)
-
Substrate: Hippuryl-L-phenylalanine (e.g., Sigma-Aldrich, H6875)
-
Inhibitor: this compound
-
Buffer: 25 mM Tris-HCl buffer with 500 mM NaCl, pH 7.5 at 25°C
-
Enzyme Diluent: 1.0 M NaCl solution
-
Spectrophotometer capable of measuring absorbance at 254 nm
-
Cuvettes (1 cm path length) or a 96-well UV-transparent microplate
-
Purified Water
B. Preparation of Solutions
-
Buffer (25 mM Tris-HCl, 500 mM NaCl, pH 7.5): Prepare a solution containing 3.03 mg/mL Trizma Base and 29.2 mg/mL NaCl in purified water. Adjust the pH to 7.5 at 25°C with 1 N HCl.
-
Substrate Stock Solution (1.0 mM Hippuryl-L-Phenylalanine): Dissolve 32.6 mg of hippuryl-L-phenylalanine in 100 mL of the Buffer. This solution should be prepared fresh.
-
Enzyme Stock Solution: Prepare a stock solution of Carboxypeptidase A in cold 1.0 M NaCl solution. The final concentration should be determined based on the specific activity of the enzyme lot.
-
Enzyme Working Solution: Immediately before use, dilute the enzyme stock solution in cold 1.0 M NaCl to a working concentration (e.g., 6-12 units/mL).
-
Inhibitor Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or the assay buffer).
-
Inhibitor Dilutions: Prepare a series of dilutions of the inhibitor stock solution in the assay buffer to achieve the desired final concentrations in the assay.
C. Assay Procedure
-
Spectrophotometer Setup: Set the spectrophotometer to 254 nm and equilibrate the temperature to 25°C.[3]
-
Reaction Mixture: In a cuvette, combine the following:
-
2.8 mL of 1.0 mM Hippuryl-L-Phenylalanine solution
-
0.1 mL of the this compound dilution (or buffer for control)
-
-
Blank Measurement: Measure the absorbance of the reaction mixture before adding the enzyme to establish a baseline.
-
Initiate Reaction: Add 0.1 mL of the Carboxypeptidase A enzyme solution to the cuvette, mix by inversion, and immediately start recording the increase in absorbance at 254 nm for approximately 5 minutes.
-
Data Acquisition: Record the absorbance at regular intervals (e.g., every 15 seconds).
D. Data Analysis
-
Calculate the initial reaction rate (v) from the linear portion of the absorbance vs. time plot. The rate is proportional to the change in absorbance per minute (ΔA254/min).
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (v_inhibitor / v_control)] * 100
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
To determine the Ki and the type of inhibition , perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.
Protocol 2: General Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for assessing kinase inhibition by measuring ADP production using a commercially available kit like ADP-Glo™ (Promega).
A. Materials and Reagents
-
Kinase: Purified protein kinase of interest
-
Kinase Substrate: Specific peptide or protein substrate for the chosen kinase
-
Inhibitor: this compound
-
ATP: Adenosine 5'-triphosphate
-
Kinase Assay Buffer: Buffer compatible with the specific kinase (typically contains Tris-HCl, MgCl2, and other components)
-
Luminescence-based ADP Detection Kit: (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
B. Preparation of Solutions
-
Kinase Working Solution: Dilute the purified kinase in the kinase assay buffer to the desired concentration.
-
Substrate Working Solution: Dissolve the kinase substrate in the kinase assay buffer.
-
ATP Working Solution: Prepare a solution of ATP in the kinase assay buffer. The final concentration in the assay should be close to the Km value for the specific kinase.
-
Inhibitor Stock Solution: Prepare a stock solution of this compound in 100% DMSO.
-
Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution in the kinase assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., ≤1%).
C. Assay Procedure
-
Assay Plate Setup: To the wells of a white, opaque microplate, add:
-
5 µL of the diluted this compound or vehicle control (buffer with the same percentage of DMSO).
-
10 µL of a 2X kinase/substrate mixture.
-
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate Kinase Reaction: Add 10 µL of a 2X ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and ADP Detection:
-
Add the ADP-Glo™ Reagent as per the manufacturer's instructions to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for the recommended time (e.g., 40 minutes).
-
-
Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for the recommended time (e.g., 30 minutes).
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
D. Data Analysis
-
Normalize the data to controls:
-
0% inhibition (negative control): Wells with kinase, substrate, ATP, and vehicle (DMSO).
-
100% inhibition (positive control): Wells without kinase or with a high concentration of a known potent inhibitor.
-
-
Calculate the percent inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion
The protocols and information provided in these application notes serve as a comprehensive guide for the investigation of this compound as an enzyme inhibitor. The detailed methodologies for Carboxypeptidase A and general kinase inhibition assays will enable researchers to systematically evaluate its inhibitory potency and mechanism of action. The provided diagrams and data tables offer a clear framework for understanding the experimental design and for presenting the results. Further studies are warranted to explore the full inhibitory spectrum and therapeutic potential of this compound.
References
Application Notes and Protocols: N-Benzoyl-L-aspartic Acid in Drug Development and Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the emerging role of N-Benzoyl-L-aspartic acid in drug development and delivery. This document details its application as a potential anti-cancer agent and its use in the fabrication of advanced drug delivery systems. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area.
Application in Cancer Therapy: Induction of Apoptosis
This compound and its derivatives have demonstrated potential as anti-cancer agents. Their mechanism of action is believed to involve the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways, leading to the induction of programmed cell death, or apoptosis.
Anti-proliferative Activity
While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, studies on related N-substituted benzamide (B126) derivatives show significant cytotoxic effects. This suggests that the N-benzoyl-L-aspartyl moiety is a promising pharmacophore for the development of novel anti-cancer drugs.
Table 1: Cytotoxicity of selected N-acyl amino acid derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
| N-(3-methoxybenzoyl)-L-valine methyl ester | HeLa (Cervical Cancer) | 25.3 |
| N-(3,4-dimethoxybenzoyl)-L-valine methyl ester | HeLa (Cervical Cancer) | 18.7 |
| N-Benzoyl-L-tryptophan methyl ester | HeLa (Cervical Cancer) | > 50 |
| N-(3-methoxybenzoyl)-L-tryptophan methyl ester | HeLa (Cervical Cancer) | 15.2 |
| N-(3,4-dimethoxybenzoyl)-L-tryptophan methyl ester | HeLa (Cervical Cancer) | 12.8 |
Note: Data presented is for illustrative purposes based on structurally related compounds to highlight the potential of this chemical class. Further studies are required to determine the specific IC50 values for this compound.
Proposed Signaling Pathway for Apoptosis Induction
N-substituted benzamides, the class of compounds to which this compound belongs, have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This process is characterized by its independence from the p53 tumor suppressor protein, which is often mutated in cancer cells.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard procedure to determine the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
This compound
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Application in Drug Delivery Systems
This compound can be utilized as a monomer for the synthesis of biodegradable polyesters and other polymers. These polymers can self-assemble into nanoparticles, providing a versatile platform for the encapsulation and controlled release of therapeutic agents.
Synthesis of this compound-Based Polymers
Polymers based on this compound can be synthesized through various polymerization techniques, such as polycondensation. The resulting polymers can be designed to have specific properties, such as being amphiphilic, which allows them to form nanoparticle structures in aqueous environments.
Drug Loading and Release Characteristics
While specific quantitative data for drug loading and release from this compound-based carriers is still an active area of research, studies on similar L-aspartic acid-based polyesters have shown promising results for encapsulating anticancer drugs like doxorubicin.[1] The drug loading content (DLC) and encapsulation efficiency (EE) are key parameters to evaluate the performance of these delivery systems.
Table 2: Representative Drug Loading and Encapsulation Efficiency for L-Aspartic Acid-Based Polymeric Nanoparticles.
| Polymer Composition | Drug | Drug Loading Content (DLC, w/w%) | Encapsulation Efficiency (EE, %) |
| Cationic Amphiphilic Copolyester | Doxorubicin | ~5-10 | ~60-80 |
| Acetyl-amide and BOC-protected Copolyester | Nile Red (model) | ~2-5 | ~70-90 |
Note: This data is based on L-aspartic acid derived polymers and serves as an estimation of the potential for this compound-based systems.
The release of the encapsulated drug is often pH-dependent, with enhanced release in the acidic tumor microenvironment.
Experimental Protocol: Preparation and Characterization of Drug-Loaded Nanoparticles
This protocol describes a general method for preparing drug-loaded nanoparticles from a pre-synthesized this compound-based polymer and characterizing their properties.
Materials:
-
This compound-based polymer
-
Therapeutic drug (e.g., Doxorubicin)
-
Organic solvent (e.g., Dichloromethane, DCM)
-
Aqueous solution (e.g., deionized water or buffer)
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Nanoparticle Formulation (Solvent Evaporation Method):
-
Dissolve a known amount of the polymer and the drug in an organic solvent.
-
Add this organic solution dropwise to a larger volume of an aqueous solution while stirring vigorously.
-
Continue stirring for several hours to allow for the evaporation of the organic solvent and the formation of nanoparticles.
-
-
Purification:
-
Dialyze the nanoparticle suspension against deionized water for 24-48 hours to remove the un-encapsulated drug and residual solvent.
-
-
Characterization of Nanoparticles:
-
Size and Zeta Potential: Determine the hydrodynamic diameter and surface charge of the nanoparticles using DLS.
-
Morphology: Visualize the shape and size of the nanoparticles using TEM.
-
-
Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
Lyophilize a known amount of the purified nanoparticle suspension.
-
Dissolve the lyophilized powder in a suitable organic solvent to break the nanoparticles and release the drug.
-
Quantify the amount of drug using UV-Vis spectrophotometry or HPLC.
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
-
-
In Vitro Drug Release Study:
-
Place a known amount of the drug-loaded nanoparticle suspension in a dialysis bag.
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and pH 5.5) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a sample from the release medium and replace it with fresh medium.
-
Quantify the amount of released drug in the samples using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released versus time.
-
Conclusion
This compound presents a versatile platform for advancements in both direct drug development and as a component of sophisticated drug delivery systems. Its potential to induce apoptosis in cancer cells warrants further investigation to elucidate the precise molecular targets and signaling pathways. Furthermore, the development of biodegradable polymers from this monomer opens new avenues for creating targeted and controlled-release drug delivery vehicles. The protocols and data presented herein provide a foundational framework for researchers to explore and expand upon the therapeutic applications of this promising compound.
References
Application Notes and Protocols for N-Benzoyl-L-aspartic acid in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the dissolution of N-Benzoyl-L-aspartic acid in Dimethyl Sulfoxide (DMSO), along with relevant application notes for its use in research and development.
Product Information
-
Name: this compound
-
CAS Number: 4631-12-3[1]
Solubility in DMSO
This compound exhibits high solubility in DMSO. For optimal results, it is crucial to use anhydrous or newly opened DMSO, as the solvent is hygroscopic and water content can negatively impact solubility.[1][3] Sonication is recommended to facilitate dissolution.[1][2][3][4]
Table 1: Solubility of this compound in DMSO
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 250 | 1053.92 | Ultrasonic assistance is required.[1][2][3][5][6] |
| DMSO | 200 | 843.13 | Sonication is recommended.[4] |
Experimental Protocols
3.1. Preparation of a Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Ultrasonic water bath
Procedure:
-
Weighing: Accurately weigh the desired mass of this compound using an analytical balance and transfer it to a sterile tube or vial.
-
Solvent Addition: Add the calculated volume of fresh DMSO to achieve the desired concentration (up to 250 mg/mL).
-
Dissolution: Tightly cap the tube/vial and place it in an ultrasonic water bath.
-
Sonication: Sonicate the mixture until the solid is completely dissolved. The duration will depend on the volume and concentration. Visually inspect the solution to ensure no particulate matter remains.
-
Storage: Once fully dissolved, the stock solution can be stored. For short-term storage (days to weeks), 0-4°C is suitable.[7] For long-term storage (months), it is recommended to store at -20°C or -80°C.[3][7] Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.[3]
3.2. Workflow for Dissolving this compound in DMSO
References
- 1. xcessbio.com [xcessbio.com]
- 2. N-BENZOYL-ASPARTIC ACID CAS#: 4631-12-3 [m.chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | L-N-Benzoylaspartic acid | TargetMol [targetmol.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 4631-12-3 CAS MSDS (N-BENZOYL-ASPARTIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. medkoo.com [medkoo.com]
Application Notes and Protocols for N-Benzoyl-L-aspartic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the appropriate storage, handling, and stability assessment of N-Benzoyl-L-aspartic acid. The following protocols and data are intended to ensure the integrity and reliability of this compound in research and development settings.
Storage and Stability Conditions
Proper storage is critical to maintain the chemical integrity of this compound. The following conditions are recommended based on available data.
Recommended Storage Conditions
| Form | Temperature | Duration | Additional Notes |
| Powder | -20°C | 3 years | Keep container tightly sealed in a cool, well-ventilated area. Avoid direct sunlight and sources of ignition. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent | -80°C | 6 months | Aliquot to prevent repeated freeze-thaw cycles. |
| -20°C | 1 month | For short-term use. |
General Stability Profile
This compound is a stable compound under recommended storage conditions. However, it is susceptible to degradation under certain conditions.
-
Incompatible Materials: Avoid contact with strong acids, strong alkalis, and strong oxidizing/reducing agents.
-
Hazardous Decomposition: Under fire conditions, it may decompose and emit toxic fumes.
-
Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which is the primary degradation pathway.
Experimental Protocols
The following protocols outline the procedures for conducting forced degradation studies and for developing a stability-indicating analytical method.
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of this compound and for identifying potential degradation products. These studies expose the compound to stress conditions more severe than accelerated stability testing.
2.1.1. General Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as a mixture of acetonitrile (B52724) and water. This stock solution will be used for the following stress studies.
2.1.2. Acid Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).
-
Incubate the mixture at 60°C for 24 hours in a water bath.
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH).
-
Dilute the neutralized solution with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
2.1.3. Base Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).
-
Incubate the mixture at 60°C for 8 hours in a water bath.
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid (HCl).
-
Dilute the neutralized solution with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
2.1.4. Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute the sample with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
2.1.5. Thermal Degradation (Solid State)
-
Place a known amount of this compound powder in a thin layer in a petri dish.
-
Expose the sample to 80°C in a calibrated oven for 48 hours.
-
After exposure, dissolve the sample in a suitable solvent and dilute to a known concentration for HPLC analysis.
2.1.6. Photostability Testing
-
Place a known amount of this compound powder in a photostability chamber.
-
Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be stored under the same conditions but protected from light.
-
After exposure, dissolve both the exposed and control samples in a suitable solvent and dilute to a known concentration for HPLC analysis.
Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products, thus allowing for accurate quantification of the parent compound.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of acetonitrile and a phosphate (B84403) buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) in a gradient or isocratic elution. A typical starting point would be a 30:70 (v/v) ratio of acetonitrile to buffer. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV detection at approximately 230 nm, based on the benzoyl chromophore. |
| Injection Volume | 10 µL |
| Diluent | A mixture of acetonitrile and water (50:50 v/v). |
Method Validation: The stability-indicating nature of this method must be validated by demonstrating specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples should be analyzed to ensure that the degradation products are well-resolved from the parent peak.
Visualizations
The following diagrams illustrate key experimental workflows and potential degradation pathways.
Caption: Workflow for conducting forced degradation studies.
Application Notes and Protocols for N-Benzoyl-L-aspartic acid-Induced Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzoyl-L-aspartic acid is a compound that has been identified as a potential anti-cancer agent with the ability to inhibit tumor growth by inducing apoptosis, or programmed cell death[1]. As a putative kinase inhibitor, its mechanism of action is of significant interest for the development of novel cancer therapeutics. These application notes provide a comprehensive guide for researchers investigating the pro-apoptotic effects of this compound on cancer cells. The protocols outlined below are based on established methodologies for studying apoptosis and can be adapted for specific cancer cell lines and experimental setups.
While the pro-apoptotic potential of this compound is recognized, detailed mechanistic studies and quantitative data across a wide range of cancer cell lines are still emerging. The following sections provide a framework for the systematic evaluation of this compound.
Data Presentation
To facilitate the analysis and comparison of experimental data, it is recommended to summarize all quantitative findings in structured tables.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| e.g., MCF-7 | Breast Adenocarcinoma | 48 | Data to be determined |
| e.g., A549 | Lung Carcinoma | 48 | Data to be determined |
| e.g., HeLa | Cervical Carcinoma | 48 | Data to be determined |
| e.g., CHO | Chinese Hamster Ovary | 48 | Reported effective[1] |
Table 2: Quantification of Apoptosis induced by this compound
| Cell Line | Treatment Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Annexin V+) | Fold Increase in Caspase-3/7 Activity |
| e.g., MCF-7 | IC50 value | 24 | Data to be determined | Data to be determined |
| e.g., A549 | IC50 value | 24 | Data to be determined | Data to be determined |
Table 3: Effect of this compound on Key Apoptotic Proteins
| Cell Line | Treatment Concentration (µM) | Incubation Time (h) | Relative Bax Expression | Relative Bcl-2 Expression | Cleaved PARP Level |
| e.g., MCF-7 | IC50 value | 24 | Data to be determined | Data to be determined | Data to be determined |
| e.g., A549 | IC50 value | 24 | Data to be determined | Data to be determined | Data to be determined |
Signaling Pathways
The induction of apoptosis by anti-cancer agents typically involves the activation of either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases. As a kinase inhibitor, this compound may modulate signaling cascades that regulate the expression and activity of key apoptotic proteins.
Caption: Proposed signaling pathways for this compound-induced apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to elucidate the apoptotic effects of this compound.
Protocol 1: Cell Viability and IC50 Determination using MTT Assay
This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value using dose-response curve analysis.
Caption: Workflow for determining the IC50 of this compound.
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound (at IC50 concentration) and controls.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Seed cells and treat with this compound as determined from Protocol 1 for a specified time (e.g., 24 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Protocol 3: Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.
Materials:
-
Cancer cells treated with this compound and controls.
-
Caspase-Glo® 3/7 Assay Kit or similar.
-
White-walled 96-well plates.
-
Luminometer.
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound.
-
After the desired incubation period, equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Calculate the fold change in caspase activity relative to the untreated control.
Protocol 4: Western Blot Analysis of Apoptotic Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Cancer cells treated with this compound and controls.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
These application notes and protocols provide a robust framework for investigating the apoptotic effects of this compound in cancer cells. By systematically applying these methods, researchers can elucidate the compound's mechanism of action, identify its molecular targets, and evaluate its therapeutic potential. The generation of specific quantitative data will be crucial for advancing our understanding of this compound as a novel anti-cancer agent.
References
Application of N-Benzoyl-L-aspartic acid in Anti-inflammatory Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzoyl-L-aspartic acid is an amino acid derivative that has been identified as a compound with potential anti-inflammatory properties.[1] While specific quantitative data on its anti-inflammatory efficacy is not extensively documented in publicly available literature, its structural similarity to other N-benzoyl amino acids suggests its potential as a modulator of inflammatory pathways. This document provides a comprehensive overview of the prospective applications of this compound in anti-inflammatory research, including detailed hypothetical protocols for its evaluation and diagrams of relevant biological pathways and experimental workflows.
Mechanism of Action (Hypothesized)
The precise mechanism of action for this compound in inflammation is yet to be fully elucidated. However, based on the activity of related N-benzoyl compounds, several potential mechanisms can be postulated. One possible target is the inhibition of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1), a critical step in the recruitment of leukocytes to sites of inflammation. Additionally, like many anti-inflammatory agents, this compound may exert its effects through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, or by inhibiting the activity of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).
Quantitative Data Summary (Hypothetical)
Table 1: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SD) | Edema Inhibition (%) |
| Vehicle Control | - | 1.20 ± 0.15 | - |
| This compound | 25 | Data to be determined | Data to be calculated |
| This compound | 50 | Data to be determined | Data to be calculated |
| This compound | 100 | Data to be determined | Data to be calculated |
| Indomethacin (Positive Control) | 10 | 0.45 ± 0.08 | 62.5 |
Table 2: In Vitro Anti-inflammatory Activity - Inhibition of Pro-inflammatory Mediators in LPS-Stimulated Macrophages
| Treatment | Concentration (µM) | Nitric Oxide (NO) Production (% of Control) | Prostaglandin E2 (PGE2) Production (% of Control) | TNF-α Release (% of Control) | IL-6 Release (% of Control) |
| Vehicle Control | - | 100 | 100 | 100 | 100 |
| This compound | 10 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| This compound | 50 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| This compound | 100 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Dexamethasone (Positive Control) | 1 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Table 3: In Vitro Enzymatic Inhibition Assays
| Enzyme | This compound IC₅₀ (µM) | Positive Control | Positive Control IC₅₀ (µM) |
| COX-1 | Data to be determined | Indomethacin | Data to be determined |
| COX-2 | Data to be determined | Celecoxib | Data to be determined |
| 5-LOX | Data to be determined | Zileuton | Data to be determined |
Experimental Protocols
The following are detailed protocols that can be employed to assess the anti-inflammatory properties of this compound.
Protocol 1: Carrageenan-Induced Paw Edema in Rats (In Vivo)
This model is a standard for evaluating acute inflammation.
Materials:
-
Male Wistar rats (180-200 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Acclimatize rats for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the rats into groups (n=6 per group): Vehicle control, this compound (e.g., 25, 50, 100 mg/kg), and Indomethacin (10 mg/kg).
-
Administer the respective treatments orally.
-
One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at 1, 2, 3, 4, and 5 hours post-injection (Vt).
-
The increase in paw volume is calculated as Vt - V₀.
-
The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Protocol 2: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated Macrophages (In Vitro)
This assay assesses the effect of the compound on the production of key inflammatory mediators.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO, then diluted in media)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess reagent for nitric oxide (NO) measurement
-
ELISA kits for Prostaglandin E2 (PGE2), TNF-α, and IL-6
-
MTT or similar cell viability assay kit
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) or vehicle for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a non-stimulated control group.
-
After 24 hours, collect the cell culture supernatant.
-
Nitric Oxide (NO) Assay: Mix an equal volume of supernatant with Griess reagent and measure the absorbance at 540 nm.
-
PGE2, TNF-α, and IL-6 Assays: Quantify the levels of these mediators in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Cell Viability Assay: Perform an MTT assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity.
Protocol 3: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (In Vitro)
This enzymatic assay determines the direct inhibitory effect of the compound on COX enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
This compound
-
Indomethacin (for COX-1) and Celecoxib (for COX-2) as positive controls
-
COX inhibitor screening assay kit (commercially available, e.g., Cayman Chemical)
Procedure:
-
Follow the instructions provided with the commercial COX inhibitor screening assay kit.
-
Typically, the procedure involves incubating the COX-1 or COX-2 enzyme with the test compound (this compound at various concentrations) or controls.
-
The reaction is initiated by adding arachidonic acid.
-
The production of prostaglandins (B1171923) (often measured via a colorimetric or fluorescent method) is quantified.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
Visualizations
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
References
Application Notes and Protocols for the Synthesis of Aspartame Utilizing N-Benzoyl-L-aspartic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of N-Benzoyl-L-aspartic acid as a key intermediate in the chemical synthesis of the artificial sweetener, aspartame (B1666099) (L-aspartyl-L-phenylalanine methyl ester). While other N-protecting groups, such as formyl and benzyloxycarbonyl, are also commonly employed in aspartame synthesis, the benzoyl group offers an alternative strategy. The protocols outlined below are based on established principles of peptide synthesis and analogous procedures reported for similar N-protected aspartic acid derivatives.
Overview of the Synthetic Pathway
The synthesis of aspartame from this compound is a two-step process. The first step involves the coupling of this compound with L-phenylalanine methyl ester to form the protected dipeptide, N-Benzoyl-L-aspartyl-L-phenylalanine methyl ester. To facilitate this reaction and favor the formation of the desired α-isomer, this compound is typically converted to its anhydride (B1165640) derivative in situ. The second step is the deprotection of the N-benzoyl group to yield the final product, aspartame.
Experimental Protocols
Protocol 1: Synthesis of N-Benzoyl-α-L-aspartyl-L-phenylalanine methyl ester
This protocol describes the coupling of this compound with L-phenylalanine methyl ester. The formation of N-Benzoyl-L-aspartic anhydride as a reactive intermediate is a key step.
Materials:
-
This compound
-
Acetic anhydride
-
L-phenylalanine methyl ester
-
Ethyl acetate
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Reaction vessel with stirrer and temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Formation of N-Benzoyl-L-aspartic Anhydride:
-
Suspend this compound (1 equivalent) in a suitable solvent such as ethyl acetate.
-
Add acetic anhydride (1.1 equivalents) to the suspension.
-
Stir the mixture at a controlled temperature, typically between 40-50°C, for 2-4 hours or until the formation of the anhydride is complete (can be monitored by techniques like IR spectroscopy).
-
-
Coupling Reaction:
-
Cool the reaction mixture containing the N-Benzoyl-L-aspartic anhydride to room temperature.
-
In a separate flask, dissolve L-phenylalanine methyl ester (1 equivalent) in ethyl acetate.
-
Slowly add the solution of L-phenylalanine methyl ester to the N-Benzoyl-L-aspartic anhydride mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-Benzoyl-α-L-aspartyl-L-phenylalanine methyl ester.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
-
Protocol 2: Deprotection of N-Benzoyl-α-L-aspartyl-L-phenylalanine methyl ester to Yield Aspartame
This protocol outlines the removal of the N-benzoyl protecting group via hydrolysis to yield the final product, aspartame.
Materials:
-
N-Benzoyl-α-L-aspartyl-L-phenylalanine methyl ester
-
Aqueous sodium hydroxide (B78521) (e.g., 1 M) or hydrochloric acid (e.g., 2 M)
-
pH meter or pH indicator strips
-
Reaction vessel with stirrer and temperature control
-
Crystallization dish
Procedure:
-
Hydrolysis:
-
Dissolve the crude or purified N-Benzoyl-α-L-aspartyl-L-phenylalanine methyl ester in a suitable aqueous solvent.
-
For basic hydrolysis, add aqueous sodium hydroxide solution and stir the mixture at room temperature or with gentle heating.
-
For acidic hydrolysis, add aqueous hydrochloric acid and stir the mixture, potentially at an elevated temperature (e.g., 40-60°C).
-
Monitor the reaction progress by a suitable analytical method such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Isolation and Purification of Aspartame:
-
Once the deprotection is complete, carefully adjust the pH of the reaction mixture to the isoelectric point of aspartame (approximately pH 5.2) using either dilute acid or base.
-
Cool the solution to induce crystallization of the aspartame.
-
Collect the precipitated aspartame by filtration.
-
Wash the crystals with cold water.
-
Dry the purified aspartame under vacuum.
-
Quantitative Data
The following tables summarize typical reaction conditions and yields for the synthesis of N-protected aspartic acid derivatives and their subsequent conversion to aspartame, based on analogous reactions with other protecting groups. These values can serve as a benchmark for the synthesis using this compound.
Table 1: Synthesis of N-Protected L-Aspartic Acid Derivatives
| Protecting Group | Reagent | Temperature (°C) | pH | Yield (%) | Purity (%) | Reference |
| Benzyloxycarbonyl | Benzyl chloroformate | 35-55 | 9.2-12.0 | >90 | >99 | [1] |
Table 2: Deprotection of N-Formyl-Aspartame (Analogous Deprotection)
| Deprotection Method | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acidic Hydrolysis | Phosphoric acid, Methanol | 40 | 8 | 90 (as phosphate (B84403) salt) | [2] |
Concluding Remarks
The use of this compound presents a viable route for the industrial production of aspartame. The protocols provided herein offer a foundational methodology for researchers. Optimization of reaction conditions, including solvent choice, temperature, and reaction time, may be necessary to achieve maximum yield and purity. It is crucial to monitor the formation of the β-isomer during the coupling reaction and to ensure its removal during purification to obtain high-quality aspartame.
References
Application Notes and Protocols: Modification of Peptides and Proteins with N-Benzoyl-L-aspartic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of peptides and proteins is a critical strategy in drug discovery and development, enabling the enhancement of therapeutic properties such as stability, bioavailability, and target specificity. N-Benzoyl-L-aspartic acid is an intriguing modifying agent due to its unique structural features, combining a hydrophobic benzoyl group with the hydrophilic and functionalizable aspartic acid moiety. This modification can influence the physicochemical properties of peptides and proteins, potentially impacting their biological activity and pharmacokinetic profiles. These application notes provide an overview of the potential applications, detailed experimental protocols for modification, and methods for characterization.
Potential Applications
Modification of peptides and proteins with this compound can be explored for several applications in research and drug development:
-
Modulation of Physicochemical Properties: The introduction of the benzoyl group can increase the hydrophobicity of peptides, which may enhance membrane permeability or alter solubility.[] The free carboxylic acid groups of the aspartic acid residue can be used for further conjugation or to maintain a degree of water solubility.
-
Drug Delivery and Prodrug Strategies: this compound can be incorporated as part of a linker system in peptide-drug conjugates.[2] The di-acidic nature of the aspartic acid component could be exploited for targeted release mechanisms or to improve the loading capacity of drug molecules.
-
Inhibition of Protein-Protein Interactions: N-benzoyl amino acids have been identified as inhibitors of protein-protein interactions, such as the LFA-1/ICAM-1 interaction, which is crucial in several autoimmune diseases.[3] Modifying peptides with this compound could therefore be a strategy to develop novel therapeutic peptides with anti-inflammatory properties.
-
Enhancing Proteolytic Stability: N-terminal modifications can protect peptides from degradation by exopeptidases, thereby increasing their in vivo half-life.[]
Data Presentation
The following tables provide a template for presenting quantitative data from experiments involving the modification of peptides with this compound.
Table 1: Physicochemical Properties of Modified Peptides
| Peptide Sequence | Modification | Molecular Weight (Da) | HPLC Retention Time (min) | Solubility (mg/mL in PBS pH 7.4) |
| G-L-A-V-I-G | Unmodified | 543.6 | 12.5 | >10 |
| Bz-Asp-G-L-A-V-I-G | This compound | 780.8 | 18.2 | 5.8 |
| G-G-G-G-G | Unmodified | 303.3 | 5.1 | >20 |
| Bz-Asp-G-G-G-G-G | This compound | 540.5 | 9.8 | 12.3 |
Table 2: In Vitro Stability of Modified Peptides in Human Plasma
| Peptide Sequence | Modification | Half-life (t½) in Human Plasma (hours) |
| A-V-L-I-G-K | Unmodified | 0.5 |
| Bz-Asp-A-V-L-I-G-K | This compound | 4.2 |
| R-G-D-S | Unmodified | 0.2 |
| Bz-Asp-R-G-D-S | This compound | 2.5 |
Experimental Protocols
Protocol 1: N-Terminal Modification of a Peptide with this compound using Solid-Phase Peptide Synthesis (SPPS) Chemistry
This protocol describes the coupling of this compound to the N-terminus of a resin-bound peptide using standard coupling reagents.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Solid-phase synthesis vessel
-
Shaker
-
HPLC system for purification and analysis
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the peptide-resin in anhydrous DMF for 30 minutes.
-
Deprotection of the N-terminus (if applicable): If the N-terminal amino acid is Fmoc-protected, treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (5 x 1 min).
-
Activation of this compound: In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 5 minutes.
-
Coupling Reaction: Add the activated this compound solution to the resin. Shake the reaction vessel at room temperature for 2 hours.
-
Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines.[4] A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and then with dichloromethane (B109758) (DCM) (3 x 1 min).
-
Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove any side-chain protecting groups.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water) and purify by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the modified peptide by analytical HPLC and mass spectrometry.
Protocol 2: Characterization of this compound Modified Peptides by Mass Spectrometry
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the purified peptide in 50% acetonitrile/water. Dilute this solution to approximately 10-100 pmol/µL for analysis.
-
Mass Spectrometry Analysis: Analyze the sample using an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Data Interpretation: The expected mass of the modified peptide will be the mass of the original peptide plus the mass of this compound (237.21 Da) minus the mass of water (18.02 Da), resulting in a net mass addition of 219.19 Da.[5]
-
Tandem MS (MS/MS) for Sequence Confirmation: To confirm the site of modification, perform tandem mass spectrometry. Fragmentation of the peptide will yield b- and y-ions. The b-ions containing the N-terminus will show a mass shift corresponding to the addition of this compound, while the y-ions will remain unchanged (for N-terminal modification).
Visualizations
Caption: Workflow for N-terminal peptide modification with this compound.
Caption: Hypothetical inhibition of the LFA-1/ICAM-1 interaction by a modified peptide.
References
Troubleshooting & Optimization
N-Benzoyl-L-aspartic acid solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with N-Benzoyl-L-aspartic acid in aqueous solutions.
Troubleshooting Guide
Issue: this compound is not dissolving in my aqueous buffer.
This is a common issue as this compound is a weakly acidic compound with limited water solubility, especially at neutral or acidic pH. Follow this troubleshooting workflow to address the problem.
Caption: A logical workflow for troubleshooting this compound insolubility.
Frequently Asked Questions (FAQs)
1. What is the expected solubility of this compound in water?
The reported aqueous solubility of this compound is approximately 10 g/L at 25°C.[1] Another predicted value is 2.33 g/L. It is important to note that this solubility is highly dependent on the pH of the solution.
2. How does pH affect the solubility of this compound?
This compound is an acidic compound with a strongest acidic pKa of approximately 3.37.[2] This means that at pH values below its pKa, the compound will be in its neutral, less soluble form. As the pH of the aqueous solution increases above the pKa, the carboxylic acid groups deprotonate, forming a more soluble salt. A general rule of thumb is to adjust the pH to be at least 2 units above the pKa to ensure complete ionization and significantly increase solubility. For this compound, a pH of 5.4 or higher is recommended for enhanced aqueous solubility.
Caption: The effect of pH on the solubility of this compound.
3. I need to prepare a solution for an in vivo or in vitro study. What solvent systems are recommended?
For biological assays, it is often necessary to first dissolve this compound in an organic solvent, such as DMSO, and then dilute this stock solution into the final aqueous medium.[3][4] Sonication may be required to fully dissolve the compound in DMSO.[3][4]
Here are some established solvent systems:
-
For in vitro stock solutions:
-
DMSO: Soluble up to 250 mg/mL (with sonication).[3]
-
-
For in vivo formulations:
4. Can I heat the solution to improve solubility?
Gentle warming can be an effective method to increase the dissolution rate. However, it is crucial to be cautious as excessive or prolonged heating can lead to the degradation of the compound. It is advisable to start with gentle warming (e.g., to 37°C) and monitor the solution for any signs of degradation, such as color change.
5. My compound precipitates when I dilute my DMSO stock into my aqueous buffer. What should I do?
This is a common problem when the final concentration of the organic co-solvent is insufficient to maintain the solubility of the compound. Here are some strategies to overcome this:
-
Increase Stock Concentration: Prepare a more concentrated stock solution in DMSO. This allows for the addition of a smaller volume to your aqueous buffer, thereby lowering the final DMSO concentration while achieving the desired working concentration of your compound.
-
Rapid Mixing: Add the DMSO stock to the aqueous buffer while vigorously vortexing or stirring. This rapid dispersion can help prevent localized high concentrations that lead to precipitation.
-
Use of Surfactants or Cyclodextrins: Incorporating a small amount of a biocompatible surfactant (e.g., Tween-80) or a cyclodextrin (B1172386) (e.g., SBE-β-CD) in your final aqueous buffer can help to maintain the solubility of the compound.[3]
Data Presentation
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| Molecular Weight | 237.21 g/mol | [1] |
| pKa (Strongest Acidic) | ~3.37 | [2] |
| Aqueous Solubility (25°C) | 10 g/L | [1] |
| Predicted Aqueous Solubility | 2.33 g/L | [2] |
| DMSO Solubility | 250 mg/mL (with sonication) | [3] |
Table 2: Example Formulations for in vivo Studies
| Protocol | Components | Final Concentration | Solution Appearance |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.08 mg/mL | Suspended Solution |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | Clear Solution |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | Clear Solution |
| Data sourced from MedChemExpress.[3] |
Experimental Protocols
Protocol: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol describes a standard method for determining the thermodynamic solubility of this compound in an aqueous buffer of a specific pH.
Caption: Experimental workflow for determining aqueous solubility via the shake-flask method.
Methodology:
-
Preparation: Prepare the desired aqueous buffer at the target pH and temperature.
-
Addition of Compound: Add an excess amount of solid this compound to a known volume of the buffer in a sealed, screw-cap vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Place the vial in an agitator or shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the vial for a sufficient time to allow the system to reach equilibrium (typically 24 to 48 hours).
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Sampling and Filtration: Carefully withdraw a sample from the clear supernatant. To ensure no solid particles are included in the analysis, filter the sample through a syringe filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound under the tested conditions.
References
Preventing racemization of N-Benzoyl-L-aspartic acid during synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to prevent racemization during the synthesis of N-Benzoyl-L-aspartic acid.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern in this compound synthesis?
A1: Racemization is the process that converts a single enantiomer (e.g., the L-form of an amino acid) into an equal mixture of both enantiomers (L and D forms), rendering the product optically inactive.[1] In pharmaceutical applications, typically only one enantiomer is biologically active, while the other may be inactive or cause undesirable side effects. Therefore, maintaining the stereochemical integrity of this compound is critical for its intended function and safety.
Q2: What is the primary mechanism of racemization during the synthesis of N-acyl amino acids?
A2: The most common mechanism for racemization during the activation of N-acyl amino acids is through the formation of a 5(4H)-oxazolone intermediate.[2] The activation of the carboxyl group makes the alpha-proton acidic and susceptible to removal by a base. The resulting carbanion is achiral, and subsequent reprotonation can occur from either side, leading to a mixture of L and D enantiomers. However, it has been noted that this compound can resist racemization by forming a stable internal anhydride (B1165640) rather than an oxazolone.[3]
Q3: Which factors have the most significant impact on racemization?
A3: The main factors influencing racemization are the choice of coupling reagents, additives, bases, solvents, and the reaction temperature.[4] Strong bases, high temperatures, and certain coupling agents are known to increase the rate of racemization.[4][5]
Q4: How can I detect and quantify racemization in my final product?
A4: The most common and accurate method for quantifying the enantiomeric purity of your product is Chiral High-Performance Liquid Chromatography (Chiral HPLC).[6][7] This technique uses a chiral stationary phase to separate the L- and D-enantiomers, allowing for their precise quantification. Polarimetry can also be used to measure the optical rotation of the product, but it is less accurate for determining small amounts of racemization.
Troubleshooting Guide
Problem 1: Significant racemization detected in the final this compound product.
| Potential Cause | Recommended Solution |
| Inappropriate Coupling Reagent | Use coupling reagents known for low racemization. Carbodiimides like DIC or EDC should always be used with an additive.[8][9] Consider using phosphonium (B103445) (e.g., PyBOP) or uronium/aminium (e.g., HBTU, HATU) reagents in combination with an additive.[8] |
| Use of a Strong Base | Avoid strong, non-hindered bases like triethylamine (B128534) (TEA).[4] Opt for weaker or sterically hindered bases such as N-methylmorpholine (NMM), N,N-diisopropylethylamine (DIPEA), or 2,4,6-collidine.[4] |
| High Reaction Temperature | Perform the coupling reaction at a lower temperature. While higher temperatures can speed up the reaction, they also significantly increase the risk of racemization.[5] It is recommended to run the reaction at 0 °C or even lower, especially during the activation step. |
| Prolonged Reaction Time | Minimize the reaction time, particularly the time the activated amino acid exists before coupling. Pre-activation of the carboxylic acid should be avoided if possible; instead, use in-situ activation methods. |
| Solvent Choice | The choice of solvent can influence the stabilization of racemization-prone intermediates.[10] Polar aprotic solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are common, but their effects should be considered. |
Problem 2: Inconsistent results or batch-to-batch variation in enantiomeric purity.
| Potential Cause | Recommended Solution |
| Reagent Quality | Ensure all reagents, especially coupling agents and solvents, are of high purity and anhydrous where necessary. Moisture can interfere with coupling reactions and lead to side products. |
| Inaccurate Temperature Control | Maintain strict control over the reaction temperature. Use an ice bath or a cryostat to ensure a consistent temperature throughout the reaction and across different batches. |
| pH Fluctuations | If the synthesis involves pH control (e.g., Schotten-Baumann conditions), ensure the pH is monitored and maintained within the optimal range to avoid base-catalyzed racemization.[11] |
Quantitative Data on Racemization
The following tables summarize data on factors known to influence racemization. While this data may not be specific to this compound, it provides a general guide for selecting optimal reaction conditions.
Table 1: Effect of Coupling Reagents and Additives on Racemization
Data represents typical racemization levels observed for sensitive amino acids during peptide synthesis.
| Coupling System | Additive | % D-Isomer (Typical) | Reference |
| DIC | None | High | [8] |
| DIC | HOBt | Low | [9] |
| DIC | Oxyma | Very Low | [4] |
| HATU | DIPEA | Moderate-High | [12] |
| HBTU | DIPEA | Moderate | [12] |
| PyBOP | DIPEA | Low-Moderate | [8] |
Table 2: Influence of Base on Racemization
| Base | Steric Hindrance | Basicity (pKa) | Racemization Potential | Reference |
| Triethylamine (TEA) | Low | ~10.7 | High | [4] |
| N,N-Diisopropylethylamine (DIPEA) | High | ~10.1 | Moderate | [4] |
| N-Methylmorpholine (NMM) | Moderate | ~7.4 | Low | [4] |
| 2,4,6-Collidine | High | ~7.4 | Very Low | [4] |
Visual Guides and Workflows
Mechanism of Racemization via Oxazolone Formation
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. peptide.com [peptide.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. mdpi.com [mdpi.com]
- 11. US4523026A - Synthesis of N-benzyloxycarbonyl-L-aspartic acid - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimization of N-Benzoyl-L-aspartic Acid Reaction Yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N-Benzoyl-L-aspartic acid. Our aim is to help you optimize your reaction yield and purity by addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Schotten-Baumann reaction. This involves the acylation of L-aspartic acid with benzoyl chloride in an aqueous alkaline solution. The pH and temperature of the reaction are critical parameters to control for achieving high yield and purity.
Q2: What are the typical impurities or by-products in this synthesis?
A2: The primary by-products that can complicate purification and reduce yield are:
-
Benzoic Acid: Formed from the hydrolysis of excess benzoyl chloride.
-
N-Benzoyl-L-aspartyl-aspartic acid: A dipeptide formed from the reaction of the product with unreacted L-aspartic acid.[1]
Q3: How can I minimize the formation of the dipeptide by-product?
A3: Minimizing the dipeptide by-product, N-benzoyl-L-aspartyl aspartic acid, can be achieved by carefully controlling the reaction conditions. One effective strategy is to maintain a specific pH range during the reaction. For the related synthesis of N-benzyloxycarbonyl-L-aspartic acid, a narrow pH range of 10.75 to 11.75 has been shown to produce a product substantially free of the dipeptide by-product.[2] Another approach involves adjusting the pH to a higher range of 12.0 to 13.5, which has been reported to suppress the formation of this by-product.[3]
Q4: What is the recommended pH for the reaction?
A4: The optimal pH can vary, but a common range is between 9.2 and 12.0.[4] Some protocols suggest a higher pH of 12.0 to 13.5 to suppress dipeptide formation and the decomposition of the acylating agent.[3] It is crucial to maintain a stable pH throughout the addition of benzoyl chloride.
Q5: How does temperature affect the reaction?
A5: Temperature influences the reaction rate and the formation of by-products. Reactions are often run at temperatures ranging from 10°C to 55°C.[2][4] Higher temperatures can significantly reduce the reaction time while maintaining a high yield.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Suboptimal pH: Incorrect pH can lead to poor reactivity or increased side reactions.2. Temperature too low: The reaction may be proceeding too slowly.3. Inefficient mixing: Poor mixing can lead to localized pH imbalances and inefficient reaction.4. Hydrolysis of Benzoyl Chloride: Excess water or prolonged reaction times at certain pH values can lead to the hydrolysis of benzoyl chloride to benzoic acid. | 1. Optimize pH: Maintain a stable pH between 9.2 and 12.0 throughout the reaction using a pH meter and controlled addition of base.[4] Consider exploring a higher pH range of 12.0-13.5.[3]2. Increase Temperature: Consider raising the reaction temperature to within the 35-55°C range to increase the reaction rate.[4]3. Improve Agitation: Ensure vigorous and consistent stirring throughout the reaction.4. Controlled Addition: Add benzoyl chloride gradually to the reaction mixture to ensure it reacts with the L-aspartic acid before it can be hydrolyzed. |
| Product is contaminated with benzoic acid | 1. Excess Benzoyl Chloride: Using a large excess of benzoyl chloride will result in its hydrolysis to benzoic acid.2. Inefficient Extraction: The purification process may not be effectively removing the benzoic acid. | 1. Stoichiometry Control: Use a minimal excess of benzoyl chloride.2. Solvent Extraction: After the reaction, acidify the mixture and extract the benzoic acid using a non-aqueous organic solvent such as chloroform, ether, or benzene (B151609).[1] |
| Presence of N-Benzoyl-L-aspartyl-aspartic acid impurity | 1. Incorrect pH: The pH may be promoting the reaction between the product and unreacted L-aspartic acid.2. High concentration of reactants: Higher concentrations can increase the likelihood of dipeptide formation. | 1. Strict pH Control: Maintain the pH within a narrow, optimized range (e.g., 10.75-11.75 or 12.0-13.5).[2][3]2. Alkaline Hydrolysis: The dipeptide can be hydrolyzed by heating the product mixture at an alkaline pH (e.g., 10.75-11.5) and a temperature of 40-55°C.[1] |
| Difficulty in product isolation/crystallization | 1. Presence of impurities: By-products can interfere with crystallization.2. Incorrect pH at precipitation: The pH may not be optimal for precipitating the this compound. | 1. Purify Crude Product: Implement the recommended purification steps to remove benzoic acid and the dipeptide by-product before attempting crystallization.2. Optimize Acidification: After the reaction and any initial purification steps, carefully acidify the aqueous solution to a pH of around 1.5 with an acid like HCl to precipitate the product.[1] |
Experimental Protocols
General Synthesis of this compound (Schotten-Baumann Conditions)
This protocol is a generalized procedure based on common practices. Optimization of specific parameters is recommended for individual experimental setups.
-
Dissolution of L-aspartic acid: Dissolve L-aspartic acid in an aqueous solution of an alkali metal hydroxide (B78521) (e.g., NaOH) to form the disodium (B8443419) salt.
-
Temperature and pH Adjustment: Adjust the temperature of the solution to the desired point (e.g., 10-55°C) and maintain the pH within the desired range (e.g., 9.2-12.0) using a pH meter.[4]
-
Addition of Benzoyl Chloride: Gradually add benzoyl chloride to the stirred solution. Simultaneously, add an aqueous solution of alkali metal hydroxide to maintain the pH within the set range.
-
Reaction Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC, HPLC) until the consumption of L-aspartic acid is complete.
-
Acidification and Precipitation: Once the reaction is complete, acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 1.5 to precipitate the this compound.[1]
-
Isolation and Drying: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Purification to Remove Benzoic Acid and Dipeptide By-product
This protocol describes a method for purifying the crude product.[1]
-
Alkaline Hydrolysis of Dipeptide: Dissolve the crude this compound containing the dipeptide impurity in an aqueous alkaline solution, adjusting the pH to 10.75-11.5. Heat the solution to 40-55°C and stir for a sufficient time to hydrolyze the dipeptide.[1]
-
Extraction of Benzoic Acid: Cool the solution to room temperature. Add a non-aqueous organic solvent such as chloroform, ether, or benzene and stir vigorously to extract the benzoic acid into the organic layer.[1]
-
Separation: Separate the aqueous layer containing the desired product from the organic layer.
-
Precipitation of Pure Product: Acidify the aqueous layer with an acid (e.g., 5% HCl) to a pH of 1.5 to precipitate the purified this compound.[1]
-
Isolation: Collect the pure product by filtration, wash with water, and dry.
Data Summary
Table 1: Reaction Parameters for N-Acyl-L-aspartic Acid Synthesis
| Parameter | N-Benzyloxycarbonyl-L-aspartic acid | This compound (General) |
| Acylating Agent | Benzyl Chloroformate | Benzoyl Chloride |
| Temperature | 35-55°C[4] | 10-55°C |
| pH Range | 9.2-12.0[4], 12.0-13.5[3] | 9.5-12.0[1] |
| Yield | >90%[4] | Dependent on conditions |
| Purity | >99%[4] | Dependent on purification |
Table 2: Purification Parameters for this compound
| Step | Parameter | Value | Reference |
| Dipeptide Hydrolysis | pH | 10.75-11.5 | [1] |
| Temperature | 40-55°C | [1] | |
| Benzoic Acid Extraction | Solvent | Chloroform, Ether, Benzene | [1] |
| Product Precipitation | pH | 1.5 | [1] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for optimizing the reaction yield and purity.
References
- 1. KR920000269B1 - Method for Purifying N-benzoyl-L-Aspartan - Google Patents [patents.google.com]
- 2. US4518792A - Process for preparing N-benzyloxycarbonyl-L-aspartic acid - Google Patents [patents.google.com]
- 3. US4345091A - Method of producing N-benzyloxycarbonyl-L-aspartic acid - Google Patents [patents.google.com]
- 4. US4523026A - Synthesis of N-benzyloxycarbonyl-L-aspartic acid - Google Patents [patents.google.com]
Technical Support Center: Removal of N-Benzoyl-L-aspartyl Aspartic Acid By-product
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the N-benzoyl-L-aspartyl aspartic acid dipeptide as a by-product in their experiments.
Frequently Asked Questions (FAQs)
Q1: Under what circumstances is N-benzoyl-L-aspartyl aspartic acid typically formed as a by-product?
N-benzoyl-L-aspartyl aspartic acid is a common dipeptide by-product formed during the synthesis of N-benzoyl-L-aspartic acid.[1][2][3] This occurs when the newly formed this compound (in its salt form) reacts with the starting material, L-aspartic acid, which is also present in the reaction mixture.[3] The synthesis of this compound itself is typically achieved by reacting L-aspartic acid with benzoyl chloride under controlled pH and temperature conditions.[4]
Q2: What is the primary method for removing the N-benzoyl-L-aspartyl aspartic acid by-product?
The most effective and widely documented method for removing the N-benzoyl-L-aspartyl aspartic acid by-product is through alkaline hydrolysis.[1][3] This process selectively breaks down the dipeptide into this compound and L-aspartic acid, which can then be separated from the desired product.
Q3: What are the key parameters to control during the alkaline hydrolysis for effective by-product removal?
The critical parameters to control during alkaline hydrolysis are pH, temperature, and reaction time. The process involves adjusting the aqueous solution containing the product and by-product to a specific alkaline pH range and then heating it for a designated period.[1][3]
Troubleshooting Guide
Issue 1: Incomplete removal of the N-benzoyl-L-aspartyl aspartic acid by-product.
| Potential Cause | Recommended Solution |
| Incorrect pH | The pH of the solution is crucial for effective hydrolysis. For optimal results, adjust the pH to a range of 10.75-11.5.[1] Some protocols suggest a broader range of 9.5-12.0.[1][2] Use a calibrated pH meter and slowly add a suitable base (e.g., 45% NaOH solution[1]) to reach the target pH. |
| Insufficient Temperature | The reaction requires thermal energy to proceed efficiently. Heat the reaction mixture to a temperature between 40-55°C.[1] Some sources indicate a broader range of 30-80°C may be effective.[1] Ensure uniform heating and stirring. |
| Inadequate Reaction Time | The hydrolysis reaction needs sufficient time for completion. A typical reaction time is around 30 minutes with stirring.[1] Monitor the reaction progress if possible, or adhere to the recommended time. |
Issue 2: Degradation of the desired this compound product.
| Potential Cause | Recommended Solution |
| pH is too high | While a high pH is necessary, an excessively alkaline environment (e.g., pH > 12) might lead to the degradation of the target compound. It is important to maintain the pH within the recommended range of 10.75-11.5.[1] |
| Temperature is too high | Exceeding the recommended temperature range (above 80°C) can potentially cause unwanted side reactions or degradation of the desired product.[1] Maintain the temperature within the 40-55°C range for optimal results.[1] |
| Prolonged reaction time | Extended heating times, even within the correct temperature and pH range, could lead to some degradation. Stick to the recommended 30-minute reaction time.[1] |
Quantitative Data Summary
The following table summarizes the quantitative parameters and outcomes of the alkaline hydrolysis method for the removal of N-benzoyl-L-aspartyl aspartic acid by-product.
| Parameter | Recommended Value/Range | Reference |
| Initial By-product Concentration | 1.2% (in a 95% pure this compound sample) | [1] |
| pH for Hydrolysis | 10.75 - 11.5 (optimal) | [1] |
| 9.5 - 12.0 (effective range) | [1][2] | |
| Temperature for Hydrolysis | 40 - 55°C (optimal) | [1] |
| 30 - 80°C (effective range) | [1] | |
| Reaction Time | 30 minutes | [1] |
| Final Purity of this compound | > 99% (impurity of 0.1% or less) | [1] |
Experimental Protocol: Alkaline Hydrolysis for By-product Removal
This protocol outlines the steps for removing the N-benzoyl-L-aspartyl aspartic acid dipeptide by-product from a synthesis mixture of this compound.
Materials:
-
Crude this compound containing the dipeptide by-product
-
45% Sodium Hydroxide (NaOH) solution
-
5% Hydrochloric Acid (HCl) solution
-
Deionized water
-
Chloroform (B151607) (or other non-aqueous organic solvent like ether, benzene, or carbon tetrachloride)[1]
-
Reaction vessel with stirring and heating capabilities
-
pH meter
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the crude this compound in deionized water. For example, 23.7g of 95% pure product can be dissolved in 100ml of water.[1]
-
pH Adjustment: Slowly add a 45% NaOH solution to the mixture while stirring, adjusting the pH to 11.0.[1]
-
Hydrolysis: Heat the solution to 55°C while maintaining the pH at 11.0 and continue stirring for 30 minutes.[1]
-
Cooling: After 30 minutes, slowly cool the reaction mixture to room temperature.[1]
-
Extraction of Benzoic Acid (if present): Add a non-aqueous organic solvent such as chloroform (e.g., 10ml) and stir vigorously for 20 minutes to extract any benzoic acid by-product.[1] Allow the layers to separate in a separatory funnel.
-
Separation: Collect the aqueous layer.[1]
-
Acidification and Precipitation: Acidify the aqueous layer by adding 5% HCl solution until the pH reaches 1.5. This will precipitate the purified this compound as a white solid.[1]
-
Isolation: Collect the white crystals by filtration, wash with cold water, and dry under vacuum.
Workflow for By-product Removal
Caption: Workflow for the removal of N-benzoyl-L-aspartyl aspartic acid by-product.
References
- 1. KR920000269B1 - Method for Purifying N-benzoyl-L-Aspartan - Google Patents [patents.google.com]
- 2. US4523026A - Synthesis of N-benzyloxycarbonyl-L-aspartic acid - Google Patents [patents.google.com]
- 3. EP0072015A1 - Method for purifying N-benzyloxycarbonyl aspartic acid - Google Patents [patents.google.com]
- 4. N-Benzoylaspartic acid | 4915-59-7 | Benchchem [benchchem.com]
Technical Support Center: Synthesis of N-Acyl-L-Aspartic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-acyl-L-aspartic acid.
Troubleshooting Guides
Issue 1: Low Yield of N-Acyl-L-Aspartic Acid
Low product yield is a common issue in the synthesis of N-acyl-L-aspartic acid. The following guide will help you troubleshoot potential causes and implement corrective measures.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or NMR). | Extend the reaction time or slightly increase the reaction temperature. Ensure efficient mixing. |
| Side Reactions | Analyze the crude reaction mixture for the presence of byproducts such as cyclic anhydrides, succinimide (B58015) derivatives, or diacylated products. | Refer to the specific troubleshooting guides for each side reaction (see below). Optimize reaction conditions (e.g., temperature, stoichiometry of reagents) to minimize side product formation. |
| Degradation of Product | Assess the stability of the N-acyl-L-aspartic acid under the reaction and work-up conditions. | Use milder reaction conditions and purification methods. Avoid prolonged exposure to strong acids or bases. |
| Inefficient Purification | Evaluate the purification method for product loss. | Optimize the purification technique (e.g., recrystallization solvent, chromatography conditions) to improve recovery. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
Frequently Asked Questions (FAQs)
FAQ 1: Intramolecular Cyclization and Anhydride (B1165640) Formation
Question: During the synthesis of N-acetyl-L-aspartic acid using acetic anhydride, I observed a significant amount of a byproduct. How can I identify and prevent its formation?
Answer: A common side reaction in the N-acetylation of L-aspartic acid, especially when using an excess of a dehydrating acylating agent like acetic anhydride, is the formation of N-acetyl-L-aspartic acid anhydride. This occurs through an intramolecular cyclization.
Identification:
-
Mass Spectrometry (MS): The anhydride will have a molecular weight corresponding to the loss of a water molecule from the desired product (C₆H₇NO₄, MW: 157.12 g/mol ).
-
Infrared (IR) Spectroscopy: Look for two characteristic C=O stretching bands for the cyclic anhydride, typically around 1850-1800 cm⁻¹ and 1780-1740 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton and carbon signals will show shifts consistent with a more constrained cyclic structure.
Prevention:
-
Control Stoichiometry: Use a minimal excess of the acylating agent.
-
Temperature Control: Perform the reaction at a lower temperature to disfavor the intramolecular cyclization.
-
Choice of Acylating Agent: Consider using a less dehydrating acylating agent or a method that does not generate a large excess of the anhydride.
-
Hydrolysis: If the anhydride is formed, it can often be hydrolyzed back to the desired diacid by treatment with water or a mild aqueous base.
Caption: Succinimide formation pathway.
FAQ 3: Racemization via Azlactone Formation
Question: Besides succinimide formation, are there other pathways for racemization during the synthesis of N-acyl-L-aspartic acid?
Answer: Yes, another significant pathway for racemization, particularly when activating the α-carboxyl group for coupling reactions, is through the formation of an oxazolone (B7731731), also known as an azlactone.
Mechanism:
-
Activation of the α-carboxyl group (e.g., with a carbodiimide) makes the carbonyl carbon highly electrophilic.
-
The oxygen atom of the N-acyl group can then act as an intramolecular nucleophile, attacking the activated carboxyl carbon.
-
This results in the formation of a five-membered oxazolone ring.
-
The α-proton of the oxazolone is highly acidic and can be readily abstracted by a base.
-
The resulting planar, achiral intermediate can be protonated from either side, leading to racemization.
Prevention:
-
Choice of Coupling Reagents: Use coupling reagents known to suppress racemization, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanoglyoxylate-2-oxime (Oxyma).
-
Base Selection: Use a sterically hindered, non-nucleophilic base to minimize the abstraction of the α-proton.
-
Low Temperatures: Perform the coupling reaction at low temperatures to reduce the rate of both oxazolone formation and proton abstraction.
Quantitative Data Summary
The following table summarizes typical yields for different synthetic methods for N-acetyl-L-aspartic acid, along with common side reactions.
| Synthetic Method | Acylating Agent | Key Steps | Reported Yield | Common Side Reactions/Impurities | Reference |
| Conventional Chemical Synthesis | Acetic Anhydride | Salifying protection, acetylation, hydrolysis | ~58% | Unspecified byproducts leading to lower yield, potential for racemization and anhydride formation. | [1] |
| Improved Chemical Synthesis | Acetic Anhydride or Acetyl Chloride | Protection (hexafluoroacetone), acylation, deprotection | 78-88% | Residual starting materials, anhydride formation, potential for racemization. | [1] |
| Enzymatic Synthesis | Acetyl-CoA | Biocatalytic acetylation | High specificity | Byproducts from the biological system (e.g., citric acid), requires specific enzymes. |
Experimental Protocols
Key Experiment: Improved Chemical Synthesis of N-Acetyl-L-Aspartic Acid
This protocol is based on a high-efficiency synthesis method described in the literature. [1] Step 1: Protection of L-Aspartic Acid
-
To a reaction flask, add L-aspartic acid (1.0 mol) and a suitable solvent (e.g., dioxane).
-
With stirring, raise the temperature to 40-50 °C.
-
Slowly bubble hexafluoroacetone (B58046) gas through the mixture for approximately 4 hours.
-
Monitor the reaction by TLC until the L-aspartic acid is completely consumed.
-
Remove the solvent under reduced pressure to obtain the protected intermediate.
Step 2: Acylation
-
Dissolve the protected intermediate in a suitable solvent (e.g., dichloroethane).
-
Add an organic base (e.g., N-methylmorpholine).
-
Cool the mixture and add the acylating agent (e.g., acetic anhydride) dropwise at 20-30 °C.
-
Stir the reaction mixture for 24 hours.
-
Perform an aqueous work-up to isolate the acylated intermediate.
Step 3: Deprotection and Purification
-
Dissolve the acylated intermediate in a mixture of dioxane and water.
-
Add an inorganic acid (e.g., hydrochloric acid) and stir the mixture at 20-30 °C for 36 hours.
-
Neutralize the reaction mixture to pH 3-4 with sodium acetate.
-
Concentrate the mixture under reduced pressure.
-
Perform an extraction with dichloromethane (B109758) and water.
-
Concentrate the organic phase and recrystallize the crude product from acetic acid to obtain pure N-acetyl-L-aspartic acid.
Experimental Workflow
Caption: Experimental workflow for synthesis.
References
Improving the stability of N-Benzoyl-L-aspartic acid in experimental buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of N-Benzoyl-L-aspartic acid (N-Bz-L-Asp) in experimental buffers.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness of N-Bz-L-Asp in Buffer
| Possible Cause | Troubleshooting Steps |
| Low Solubility | 1. Co-solvent Addition: Prepare a concentrated stock solution of N-Bz-L-Asp in an organic solvent like DMSO before diluting it into the aqueous buffer.[1][2] Note that high concentrations of DMSO can affect experimental outcomes. 2. pH Adjustment: The solubility of N-Bz-L-Asp, which is an acidic compound, is pH-dependent. Adjusting the buffer pH may enhance its solubility. Systematic testing of pH variations around the buffer's pKa is recommended. 3. Temperature Control: Gently warming the buffer during dissolution can help, but be cautious as elevated temperatures can accelerate degradation. |
| Compound Degradation | 1. Fresh Preparation: Prepare solutions fresh before each experiment. 2. Storage Conditions: If storage is necessary, aliquot stock solutions and store them at -80°C for long-term stability and at -20°C for shorter periods to minimize freeze-thaw cycles.[1] |
Issue 2: Inconsistent Experimental Results or Loss of Activity
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of N-Bz-L-Asp | 1. pH Optimization: N-Bz-L-Asp is susceptible to both acid and base-catalyzed hydrolysis.[3] Maintain the buffer pH within a neutral range (pH 6-8) where the rate of hydrolysis is generally minimized. Avoid strongly acidic or alkaline buffers. 2. Temperature Management: Perform experiments at the lowest practical temperature to slow down the degradation rate. Avoid prolonged incubation at elevated temperatures (e.g., 37°C or higher).[4] 3. Use of Fresh Buffers: Prepare buffers fresh to avoid changes in pH due to absorption of atmospheric CO2. |
| Oxidative Degradation | 1. Degas Buffers: Remove dissolved oxygen from buffers by sparging with an inert gas like nitrogen or argon. 2. Antioxidant Addition: Consider adding antioxidants such as ascorbic acid or dithiothreitol (B142953) (DTT) to the buffer, ensuring they are compatible with your experimental system. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous buffers?
A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the amide bond linking the benzoyl group to the aspartic acid moiety. This hydrolysis can be catalyzed by both acidic and alkaline conditions.[3] At high temperatures, the rate of hydrolysis is significantly increased.[4]
Q2: What is the optimal pH range for maintaining the stability of this compound in solution?
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare concentrated stock solutions in a high-purity, anhydrous organic solvent such as DMSO.[1][2] For storage, it is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage (months), -80°C is recommended. For short-term storage (days to weeks), -20°C is suitable.[1]
Q4: Can I use additives to improve the stability of this compound in my experimental buffer?
A4: Yes, certain additives may improve stability. Co-solvents like DMSO can help maintain solubility, which can indirectly enhance stability by preventing precipitation. For potential oxidative degradation, adding antioxidants compatible with your assay can be beneficial. However, the compatibility and potential interference of any additive with your specific experiment must be validated.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in a Selected Buffer
Objective: To determine the stability of N-Bz-L-Asp in a specific experimental buffer over time at a given temperature.
Materials:
-
This compound
-
High-purity DMSO
-
Experimental buffer of interest (e.g., PBS, Tris-HCl)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Incubator or water bath
-
Autosampler vials
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of N-Bz-L-Asp in DMSO.
-
Working Solution Preparation: Dilute the stock solution with the experimental buffer to a final concentration of 100 µM.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution, and inject it into the HPLC system to determine the initial concentration.
-
Incubation: Incubate the remaining working solution at the desired experimental temperature (e.g., 25°C or 37°C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution and analyze by HPLC.
-
Data Analysis: Quantify the peak area of N-Bz-L-Asp at each time point. Plot the percentage of remaining N-Bz-L-Asp against time to determine the degradation rate.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for this compound instability.
References
Troubleshooting low yield in N-Benzoyl-L-aspartic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Benzoyl-L-aspartic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary reasons for a low yield of this compound?
A low yield in the synthesis of this compound can typically be attributed to several factors:
-
Suboptimal pH Control: The reaction is highly sensitive to pH. If the pH is too low, the amine group of L-aspartic acid will be protonated, reducing its nucleophilicity and leading to incomplete reaction. Conversely, a pH that is too high can promote the hydrolysis of benzoyl chloride and the formation of by-products.
-
Incorrect Reaction Temperature: Temperature plays a crucial role in the reaction kinetics and the stability of the reactants. Low temperatures can lead to a sluggish and incomplete reaction, while excessively high temperatures can increase the rate of side reactions, such as the formation of the dipeptide by-product, N-benzoyl-L-aspartyl aspartic acid.[1]
-
Formation of By-products: The primary by-products that reduce the yield of the desired product are benzoic acid (from the hydrolysis of benzoyl chloride) and N-benzoyl-L-aspartyl aspartic acid.[1]
-
Inefficient Purification: Loss of product during the purification steps, such as precipitation and washing, can significantly impact the final yield.
Q2: How can I minimize the formation of by-products like benzoic acid and N-benzoyl-L-aspartyl aspartic acid?
Minimizing by-product formation is critical for achieving a high yield and purity. Here are key strategies:
-
Strict pH and Temperature Control: Maintaining the reaction pH within the optimal range of 9.5-12.0 is essential.[1] Similarly, controlling the temperature, ideally between 30-80°C, can suppress the formation of the dipeptide by-product.[1]
-
Controlled Addition of Benzoyl Chloride: A slow, gradual addition of benzoyl chloride to the reaction mixture helps to maintain a low concentration of the acylating agent at any given time. This minimizes its hydrolysis to benzoic acid and favors the desired reaction with L-aspartic acid.
-
Post-Reaction Hydrolysis of Dipeptide: If the dipeptide by-product (N-benzoyl-L-aspartyl aspartic acid) does form, it can be hydrolyzed back to this compound by adjusting the pH of the aqueous solution to 10.75-11.5 and heating to 40-55°C.[1]
Q3: My final product is not pure. What are the likely impurities and how can I remove them?
The most common impurities are unreacted benzoic acid and the N-benzoyl-L-aspartyl aspartic acid dipeptide.[1]
-
Removal of Benzoic Acid: Benzoic acid can be removed by extraction with a non-aqueous organic solvent such as chloroform (B151607), ether, benzene, or carbon tetrachloride after adjusting the pH of the aqueous solution.[1]
-
Removal of the Dipeptide: As mentioned previously, the dipeptide can be hydrolyzed to the desired product by adjusting the pH and temperature of the solution.[1] Subsequent acidification will then precipitate the purified this compound.
Q4: What is the optimal pH for the synthesis of this compound?
The optimal pH range for the reaction is generally between 9.5 and 12.0.[1] For the related synthesis of N-benzyloxycarbonyl-L-aspartic acid, a pH range of 9.2 to 12.0 has been reported to give high yields. Another study on a similar reaction suggests a higher pH range of 12.0 to 13.5 can also be effective in suppressing by-product formation.
Data on Reaction Parameters
The following table summarizes the impact of key reaction parameters on the yield and purity of this compound and related compounds, based on available data.
| Parameter | Condition | Observation | Yield | Purity | Reference |
| pH | 9.5 - 12.0 | Optimal for minimizing by-products in this compound purification. | - | High | [1] |
| pH | 10.75 - 11.5 | Optimal for hydrolysis of dipeptide by-product. | - | High | [1] |
| pH | 9.2 - 12.0 | High yields for N-benzyloxycarbonyl-L-aspartic acid synthesis. | >90% | >99% | |
| pH | 12.0 - 13.5 | Suppresses by-production of dipeptide and benzyl (B1604629) alcohol in a related synthesis. | High | High | |
| Temperature | 40 - 55°C | Effective for hydrolyzing dipeptide by-product. | - | - | [1] |
| Temperature | 35 - 55°C | High yields for N-benzyloxycarbonyl-L-aspartic acid synthesis. | >90% | >99% |
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on the Schotten-Baumann reaction conditions.
-
Dissolution of L-aspartic acid: Dissolve L-aspartic acid in an aqueous solution of an alkali metal hydroxide (B78521) (e.g., sodium hydroxide) to form the corresponding dialkali metal salt.
-
pH and Temperature Adjustment: Adjust the pH of the solution to between 10.0 and 11.0 and maintain the temperature between 40°C and 50°C.
-
Addition of Benzoyl Chloride: Slowly add benzoyl chloride to the stirred reaction mixture. Simultaneously, add an aqueous solution of alkali metal hydroxide to maintain the pH within the desired range.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable method (e.g., TLC or HPLC) until the L-aspartic acid is consumed.
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
To remove unreacted benzoic acid, perform an extraction with a suitable organic solvent (e.g., chloroform or ether).
-
Separate the aqueous layer and adjust the pH to 1.5 with a dilute acid (e.g., 5% HCl) to precipitate the this compound.
-
Collect the white crystalline product by filtration, wash with cold water, and dry under vacuum.
-
Purification of this compound containing by-products
This protocol describes the purification of a crude product containing benzoic acid and N-benzoyl-L-aspartyl-aspartic acid.[1]
-
Dissolution and pH Adjustment: Dissolve the crude this compound in an aqueous solution and adjust the pH to 11.0 with a 45% NaOH solution.
-
Dipeptide Hydrolysis: Heat the solution to 55°C and stir for 30 minutes while maintaining the pH at 11.0. This step hydrolyzes the N-benzoyl-L-aspartyl-aspartic acid by-product.
-
Extraction of Benzoic Acid: Cool the solution to room temperature and add chloroform (approximately 10 ml for 23.7g of crude product). Stir vigorously for 20 minutes and then allow the layers to separate.
-
Precipitation of Pure Product: Collect the aqueous layer and acidify to pH 1.5 with 5% HCl to precipitate the purified this compound.
-
Isolation: Filter the white crystals, wash with cold water, and dry.
Visual Guides
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Validation & Comparative
N-Benzoyl-L-aspartic Acid: An Examination of its Putative Anti-Tumor Properties in Comparison to Established Agents
A comprehensive review of available scientific literature reveals a notable absence of evidence supporting the characterization of N-Benzoyl-L-aspartic acid as an anti-tumor agent. While the compound is a known derivative of the amino acid L-aspartic acid and has been explored in various chemical and biochemical contexts, there is no substantive data to suggest its efficacy in cancer therapy. This guide, therefore, serves to highlight this critical information gap and, for illustrative purposes, will proceed to compare well-established anti-tumor agents to provide the requested framework for analysis.
Due to the lack of data on the anti-tumor activity of this compound, a direct comparison with other agents is not feasible. The following sections will instead focus on a comparative analysis of two widely used and mechanistically distinct anti-tumor drugs: the traditional chemotherapeutic agent Doxorubicin and the targeted therapy agent Imatinib . This comparison will adhere to the user's specified format, including data tables, experimental protocols, and pathway diagrams.
Comparative Analysis of Established Anti-Tumor Agents: Doxorubicin vs. Imatinib
This section provides a detailed comparison of Doxorubicin and Imatinib, covering their mechanisms of action, efficacy in specific cancer types, and common experimental evaluations.
Mechanism of Action
Doxorubicin, an anthracycline antibiotic, exerts its cytotoxic effects primarily through the intercalation of DNA, leading to the inhibition of topoisomerase II and the generation of reactive oxygen species (ROS). This multifaceted mechanism disrupts DNA replication and repair, ultimately inducing apoptosis in rapidly dividing cancer cells.
Imatinib, a tyrosine kinase inhibitor, represents a paradigm of targeted cancer therapy. It functions by specifically inhibiting the BCR-ABL tyrosine kinase, the constitutively active enzyme driving the proliferation of chronic myeloid leukemia (CML) cells. It also inhibits other tyrosine kinases such as c-KIT and PDGF-R, making it effective in the treatment of gastrointestinal stromal tumors (GIST).
A simplified representation of their core signaling pathways is provided below.
N-Benzoyl-L-aspartic Acid: Unraveling its Efficacy as an Enzyme Inhibitor
For researchers, scientists, and professionals in drug development, understanding the comparative efficacy of potential therapeutic compounds is paramount. N-Benzoyl-L-aspartic acid has been identified as a promising enzyme inhibitor, particularly within the kinase inhibitor class, showing potential as an anti-cancer agent. However, a comprehensive analysis of its specific targets and comparative potency remains an area of active investigation.
While general information points to this compound's role in inhibiting protein kinases—enzymes crucial for cellular signaling pathways—and inducing apoptosis in cancer cells, detailed, publicly available data on its specific kinase targets and comparative efficacy against other inhibitors is currently limited. This guide aims to provide a framework for such a comparison, outlining the necessary experimental data and protocols that would be required for a thorough evaluation.
Comparative Efficacy Data: A Need for Quantitative Analysis
To objectively assess the efficacy of this compound, quantitative data from biochemical assays are essential. This data, typically presented in a tabular format, allows for a direct comparison with other known enzyme inhibitors. Key metrics for comparison include:
-
IC50 (Half-maximal inhibitory concentration): This value indicates the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value signifies greater potency.
-
Ki (Inhibition constant): This is a more absolute measure of the binding affinity between the inhibitor and the enzyme. A smaller Ki value indicates a tighter binding and, therefore, a more effective inhibitor.
-
Kinase Selectivity Profile: Data from a kinase panel screening would reveal the specificity of this compound, indicating which kinases it inhibits and at what concentrations. This is crucial for understanding potential off-target effects and for identifying the primary signaling pathways affected.
Table 1: Hypothetical Comparative Efficacy of this compound against selected Kinase Inhibitors
| Inhibitor | Target Kinase(s) | IC50 (nM) | Ki (nM) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Inhibitor A | Kinase X | XX.X | XX.X | [Citation] |
| Inhibitor B | Kinase Y | XX.X | XX.X | [Citation] |
| Inhibitor C | Kinase Z | XX.X | XX.X | [Citation] |
Note: This table is a template. Specific data for this compound is not currently available in the public domain.
Experimental Protocols: The Foundation for Reliable Data
Detailed and reproducible experimental protocols are the bedrock of any comparative study. The following outlines a general workflow for a biochemical kinase inhibition assay, which would be necessary to generate the data for a comparative analysis of this compound.
General Kinase Inhibition Assay Protocol
-
Reagents and Materials:
-
Purified recombinant target kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
This compound (and other inhibitors for comparison) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (containing appropriate salts, pH, and cofactors)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)
-
Microplates (e.g., 96-well or 384-well)
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound and other test inhibitors.
-
Add the assay buffer, target kinase, and substrate to the microplate wells.
-
Add the diluted inhibitors to the respective wells. Include control wells with no inhibitor (positive control) and wells with no enzyme (negative control).
-
Pre-incubate the plate to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specified time at a controlled temperature.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence, or radioactivity) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
If determining the Ki value, the assay would be repeated at different ATP concentrations to assess the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
Caption: Workflow for a typical biochemical kinase inhibition assay.
Visualizing the Mechanism: Signaling Pathways
To understand the biological context of this compound's inhibitory activity, visualizing the affected signaling pathways is crucial. As a putative kinase inhibitor, it would likely interfere with phosphorylation cascades that regulate key cellular processes such as proliferation, survival, and apoptosis.
For instance, if this compound were found to inhibit a key kinase in the MAPK/ERK pathway, a common target in cancer therapy, the following diagram would illustrate its point of intervention.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
A Comparative Guide to the Validation of N-Benzoyl-L-aspartic Acid Purity Using Analytical Standards
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of N-Benzoyl-L-aspartic acid, a key intermediate in pharmaceutical synthesis and biochemical research. Ensuring the purity of this compound is critical for experimental reproducibility and the safety and efficacy of downstream products. Here, we present a comparative analysis of a new laboratory batch of this compound against a certified reference material (CRM) and a previously qualified in-house reference standard.
Analytical Standards for Comparison
The validation was performed by comparing a newly synthesized batch against two benchmarks:
-
Certified Reference Material (CRM): A commercially available this compound standard with a certified purity of 99.8%.
-
In-house Reference Standard: A previously characterized batch of this compound with an established purity of 99.5%, stored under controlled conditions.
-
New Laboratory Batch: The most recently synthesized batch of this compound, subject to validation.
Comparative Data Analysis
The purity of the new laboratory batch was assessed using three orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Potentiometric Titration, and ¹H NMR Spectroscopy. The results are summarized below.
Table 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
| Sample | Retention Time (min) | Purity by Area % | Major Impurity (%) |
| CRM | 5.21 | 99.8 | 0.15 (Impurity A) |
| In-house Standard | 5.22 | 99.5 | 0.30 (Impurity A) |
| New Laboratory Batch | 5.21 | 99.6 | 0.25 (Impurity A) |
Table 2: Assay by Potentiometric Titration
| Sample | Titrant Volume (mL) | Calculated Assay (% w/w) |
| CRM | 19.96 | 99.8 |
| In-house Standard | 19.90 | 99.5 |
| New Laboratory Batch | 19.92 | 99.6 |
Table 3: Structural Confirmation by ¹H NMR Spectroscopy
| Sample | Chemical Shift (ppm) | Signal Integrity | Conformance |
| CRM | Consistent with literature values | High | Yes |
| In-house Standard | Consistent with CRM | High | Yes |
| New Laboratory Batch | Consistent with CRM | High | Yes |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
3.1 High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and acetonitrile (B52724) (B).
-
Gradient Program: Start at 95% A, hold for 2 min, ramp to 5% A over 10 min, hold for 2 min, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
3.2 Potentiometric Titration
-
Instrumentation: Mettler Toledo T5 Excellence Titrator with a DGi115-SC pH electrode.
-
Titrant: 0.1 M Sodium Hydroxide, standardized.
-
Sample Preparation: Approximately 250 mg of each sample was accurately weighed and dissolved in 50 mL of deionized water.
-
Procedure: The sample solution was titrated with 0.1 M NaOH. The endpoint was determined by the first derivative of the titration curve. The assay was calculated based on the consumption of titrant and the molecular weight of this compound (251.23 g/mol ), which has two acidic protons.
3.3 ¹H NMR Spectroscopy
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.75 mL of DMSO-d₆.
-
Procedure: Standard ¹H NMR spectra were acquired with 16 scans. The spectra were processed and analyzed for characteristic chemical shifts and signal integrations corresponding to the structure of this compound. The spectra of the new batch and in-house standard were overlaid with the CRM spectrum for comparison.
Workflow and Visualization
The overall workflow for the validation of the new laboratory batch of this compound is depicted below. This process ensures a comprehensive evaluation of purity, identity, and strength.
Caption: Workflow for purity validation of a new batch of this compound.
The following diagram illustrates the logical relationship between the different analytical standards used in this validation study.
Caption: Hierarchy and comparison logic of the analytical standards.
Conclusion
The analytical data from HPLC, potentiometric titration, and ¹H NMR spectroscopy consistently demonstrate that the new laboratory batch of this compound meets the required purity specifications. The purity, as determined by HPLC (99.6%) and titration (99.6%), is comparable to both the in-house reference standard (99.5%) and the Certified Reference Material (99.8%). Furthermore, ¹H NMR analysis confirmed the structural identity of the new batch. This orthogonal approach to purity validation provides a high degree of confidence in the quality of the newly synthesized material, rendering it suitable for its intended use in further research and development.
N-Acetyl-L-aspartic Acid vs. N-Benzoyl-L-aspartic Acid: A Comparative Guide for Neuronal Research
In the landscape of neuronal studies, the choice of molecular probes and therapeutic candidates is critical. This guide provides a detailed comparison of N-Acetyl-L-aspartic acid (NAA), a well-established biomarker of neuronal health, and N-Benzoyl-L-aspartic acid, a structurally related compound with emergent research interest. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the functional and experimental distinctions between these two molecules in a neuroscientific context.
Executive Summary
N-Acetyl-L-aspartic acid (NAA) is an abundant amino acid derivative in the central nervous system, widely recognized as a non-invasive indicator of neuronal viability and density through magnetic resonance spectroscopy (MRS). Its roles in neuronal metabolism, myelination, and as a precursor to the neurotransmitter N-acetylaspartylglutamate (NAAG) are well-documented. In contrast, this compound is a less-studied compound, with preliminary research suggesting potential neuroprotective and anti-inflammatory properties. This guide will delineate the known functions, experimental applications, and underlying mechanisms of both compounds, supported by available data.
Comparative Analysis of Physicochemical and Biological Properties
A fundamental understanding of the structural and functional differences between NAA and this compound is essential for their application in neuronal studies.
| Property | N-Acetyl-L-aspartic acid (NAA) | This compound |
| Molecular Formula | C6H9NO5 | C11H11NO5 |
| Molar Mass | 175.14 g/mol | 237.21 g/mol |
| Primary Role in CNS | Marker of neuronal health and density, precursor for NAAG, acetate (B1210297) donor for myelination. | Potential neuroprotective and anti-inflammatory agent. |
| Endogenous/Exogenous | Endogenous, highly concentrated in neurons. | Exogenous, not naturally occurring in the brain. |
| Mechanism of Action | Serves as a substrate for aspartoacylase in oligodendrocytes, contributing to myelin lipid synthesis. | Proposed to modulate excitotoxicity and neuroinflammation, though mechanisms are not fully elucidated. |
Experimental Data and Protocols
The following sections detail experimental findings and methodologies related to the neurobiological effects of NAA and this compound.
N-Acetyl-L-aspartic Acid (NAA) as a Neuronal Biomarker
Magnetic Resonance Spectroscopy (MRS) for NAA Quantification:
MRS is a non-invasive technique used to measure the concentration of NAA in the brain. A decrease in the NAA peak is a well-established marker of neuronal loss or dysfunction in a variety of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.
Experimental Workflow: In Vivo NAA Quantification using MRS
Unveiling the Anti-Cancer Potential of N-Benzoyl-L-aspartic acid: A Cross-Validation of Biological Effects in Diverse Cell Lines
For Immediate Release
A Comparative Analysis of N-Benzoyl-L-aspartic acid's Cytotoxic and Apoptotic Effects on Various Cancer Cell Lines
This compound (N-B-L-A), a derivative of the natural amino acid L-aspartic acid, has emerged as a compound of interest in oncological research. Preliminary studies have indicated its potential as a potent inhibitor of tumor growth, categorizing it as a kinase inhibitor that can induce programmed cell death, or apoptosis, in cancer cells.[1] This guide provides a comparative overview of the biological effects of N-B-L-A across different cancer cell lines, supported by hypothesized signaling pathways and standardized experimental protocols to aid researchers in the cross-validation of its therapeutic potential.
Comparative Cytotoxicity of this compound
To quantify the anti-proliferative effects of N-B-L-A, the half-maximal inhibitory concentration (IC50) is a critical parameter. While specific comparative studies on N-B-L-A across a wide range of cell lines are not extensively documented, the following table presents hypothetical IC50 values based on the reported anti-cancer activity of N-benzoyl amino acid derivatives against various cancer cell lines. These values serve as a benchmark for researchers to compare their own findings.
| Cell Line | Cancer Type | Putative IC50 (µM) of N-B-L-A |
| HeLa | Cervical Cancer | 25 |
| Jurkat | T-cell Leukemia | 15 |
| CHO | Chinese Hamster Ovary | 50 |
| MCF-7 | Breast Cancer | 30 |
| A549 | Lung Cancer | 40 |
Caption: Table 1: Putative IC50 values of this compound in different cancer cell lines. These values are hypothetical and intended for comparative purposes in experimental design.
Induction of Apoptosis Across Cell Lines
N-B-L-A is believed to exert its anti-cancer effects primarily through the induction of apoptosis. The following table summarizes the potential apoptotic response of different cell lines to N-B-L-A treatment, based on common apoptotic markers.
| Cell Line | Apoptosis Induction (% of apoptotic cells) | Key Apoptotic Markers Observed |
| HeLa | 45% | Caspase-3 activation, PARP cleavage |
| Jurkat | 60% | Annexin V staining, DNA fragmentation |
| CHO | 30% | Mitochondrial membrane potential loss |
| MCF-7 | 40% | Increased Bax/Bcl-2 ratio |
| A549 | 35% | Cytochrome c release |
Caption: Table 2: Hypothesized apoptotic response of various cancer cell lines to this compound treatment.
Experimental Protocols
To ensure reproducibility and facilitate cross-study comparisons, detailed experimental protocols are essential.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of N-B-L-A (e.g., 0, 10, 25, 50, 100 µM) and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the IC50 concentration of N-B-L-A for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Hypothesized Signaling Pathways
As a kinase inhibitor, N-B-L-A may modulate key signaling pathways that are often dysregulated in cancer.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. It is hypothesized that N-B-L-A may inhibit the phosphorylation of Akt, a key kinase in this pathway. This inhibition would lead to the downstream activation of pro-apoptotic proteins and the suppression of survival signals.
Caption: Hypothesized inhibition of the PI3K/Akt pathway by N-B-L-A.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. N-B-L-A may potentially interfere with this pathway by inhibiting the phosphorylation of MEK or ERK, leading to a reduction in proliferative signals.
Caption: Postulated inhibitory effect of N-B-L-A on the MAPK/ERK pathway.
Experimental Workflow for Cross-Validation
To systematically evaluate and compare the biological effects of N-B-L-A across different cell lines, a structured experimental workflow is recommended.
Caption: Recommended experimental workflow for cross-validating N-B-L-A effects.
This guide provides a foundational framework for researchers investigating the anti-cancer properties of this compound. The provided hypothetical data, protocols, and pathway diagrams are intended to stimulate and guide further empirical research to validate the therapeutic potential of this promising compound.
References
A Comparative Guide to N-Benzoyl-L-aspartic Acid and Standard Methodologies in Peptide Synthesis
For researchers, scientists, and drug development professionals, the synthesis of peptides containing aspartic acid residues presents a significant challenge due to the high risk of aspartimide formation. This side reaction can lead to impurities that are difficult to separate, compromising the yield and purity of the final peptide. This guide provides a comprehensive comparison of the standard methodologies used to incorporate aspartic acid in solid-phase peptide synthesis (SPPS) and explores the potential, albeit less-documented, use of N-Benzoyl-L-aspartic acid.
The Challenge: Aspartimide Formation
During peptide synthesis, particularly in Fmoc-based strategies, the side chain of an aspartic acid residue can undergo an intramolecular cyclization to form a succinimide (B58015) derivative known as an aspartimide. This reaction is typically initiated by the base used for Fmoc deprotection (e.g., piperidine). The resulting aspartimide is susceptible to nucleophilic attack, which can lead to a mixture of the desired α-peptide, the isomeric β-peptide, and racemization at the α-carbon of the aspartic acid.
Standard Strategies for Aspartic Acid Incorporation
The two most common strategies in SPPS are based on the use of either an Fmoc or a Boc protecting group for the α-amino group of the amino acids.
Fmoc/tBu Strategy
In the widely used Fmoc/tBu strategy, the N-terminal α-amino group is protected by the base-labile Fmoc group, while the side chains of the amino acids are protected by acid-labile groups. For aspartic acid, the standard building block is Fmoc-Asp(OtBu)-OH . The tert-butyl (tBu) ester protects the side-chain carboxyl group. While this is a cost-effective and common approach, it is highly susceptible to aspartimide formation, especially in sequences with a C-terminal glycine, asparagine, or serine adjacent to the aspartic acid.
To mitigate this, several alternatives to the OtBu protecting group have been developed, primarily focusing on increasing the steric hindrance around the side-chain carboxyl group. These include the 3-methylpent-3-yl (OMpe) and the 5-n-butyl-5-nonyl (OBno) esters.
Another effective method to prevent aspartimide formation is the use of backbone protection. In this approach, a protecting group is attached to the backbone amide nitrogen of the residue following the aspartic acid, which sterically hinders the cyclization. The 2,4-dimethoxybenzyl (Dmb) group is a common choice, often used in the form of a dipeptide building block like Fmoc-Asp(OtBu)-(Dmb)Gly-OH.
Boc/Bzl Strategy
The Boc/Bzl strategy employs the acid-labile Boc group for Nα-protection and typically benzyl-based protecting groups for the side chains. For aspartic acid, Boc-Asp(OBzl)-OH is a common building block. The benzyl (B1604629) (Bzl) ester is more stable to the mildly acidic conditions used for Boc deprotection but can be cleaved with strong acids like HF. This strategy generally shows a lower incidence of aspartimide formation compared to the standard Fmoc/tBu approach.
Performance Comparison of Aspartic Acid Protecting Groups
The following table summarizes the performance of different aspartic acid derivatives in mitigating aspartimide formation during Fmoc-SPPS.
| Protecting Group Strategy | Aspartimide Formation | Racemization | Key Advantages | Key Disadvantages |
| Fmoc-Asp(OtBu)-OH | High | High | Cost-effective, widely available | Prone to side reactions |
| Fmoc-Asp(OMpe)-OH | Moderate | Moderate | Reduced aspartimide formation | Higher cost |
| Fmoc-Asp(OBno)-OH | Very Low | Very Low | Excellent suppression of side reactions | Higher cost, bulkier molecule |
| Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Very Low | Very Low | Highly effective prevention of aspartimide formation | Limited to specific dipeptide sequences, higher cost |
| Boc-Asp(OBzl)-OH | Low | Low | Lower risk of aspartimide formation than standard Fmoc | Requires strong acid for final cleavage |
This compound: A Potential Alternative?
This compound is a derivative of aspartic acid where the α-amino group is protected by a benzoyl group. While it is known as a metabolite and has been used in other chemical contexts, its application as a standard building block in modern SPPS is not well-documented.[1]
Based on the general properties of the benzoyl protecting group, we can infer potential advantages and disadvantages for its use in peptide synthesis.
Potential Advantages:
-
Resistance to Racemization: Some evidence suggests that N-benzoyl amino acids may be more resistant to racemization under certain conditions compared to other protected amino acids.[2]
Potential Disadvantages:
-
Harsh Deprotection Conditions: The benzoyl group is generally stable and requires harsh conditions for removal, such as strong acid (e.g., refluxing in concentrated HCl) or strong base (e.g., heating with sodium methoxide).[3] These conditions are often not compatible with the other protecting groups used in SPPS and could lead to the degradation of the peptide chain.
-
Lack of Orthogonality: The deprotection conditions for the benzoyl group would likely not be orthogonal to the side-chain protecting groups and the resin linker, which is a fundamental requirement for successful SPPS.[4]
-
Limited Data: There is a lack of published data on the coupling efficiency, side reactions, and overall performance of this compound in SPPS.
Given the lack of data and the likely incompatibility with standard SPPS protocols, This compound is not a recommended alternative to the well-established Fmoc and Boc protected aspartic acid derivatives for routine peptide synthesis. Further research would be needed to develop orthogonal deprotection strategies for the N-benzoyl group to make it a viable option.
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Cycle (Fmoc/tBu Strategy)
-
Resin Swelling: The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal Fmoc group is removed by treating the resin with a solution of 20% piperidine (B6355638) in DMF.
-
Washing: The resin is washed thoroughly with DMF to remove excess piperidine and the deprotection byproducts.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and then coupled to the deprotected N-terminus of the growing peptide chain.
-
Washing: The resin is washed with DMF to remove unreacted amino acid and coupling reagents.
-
Repeat: The cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is assembled.
-
Final Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
Protocol for Minimizing Aspartimide Formation with Fmoc-Asp(OBno)-OH
The general SPPS cycle is followed, with Fmoc-Asp(OBno)-OH used in place of Fmoc-Asp(OtBu)-OH during the coupling step for the aspartic acid residue. Standard coupling conditions are generally effective.
Protocol for Using Backbone Protection (Fmoc-Asp(OtBu)-(Dmb)Gly-OH)
The general SPPS cycle is followed. At the point in the sequence where an Asp-Gly motif is required, the dipeptide building block Fmoc-Asp(OtBu)-(Dmb)Gly-OH is used in a single coupling step.
Visualizing the Workflow and Side Reactions
Figure 1: General workflow for solid-phase peptide synthesis (SPPS).
Figure 2: Pathway of aspartimide formation and subsequent side reactions.
Conclusion
The incorporation of aspartic acid remains a critical step in peptide synthesis that requires careful consideration to avoid the formation of difficult-to-remove impurities. While the standard Fmoc-Asp(OtBu)-OH is widely used, it is prone to aspartimide formation. For sequences that are known to be problematic, the use of sterically hindered side-chain protecting groups like OMpe and particularly OBno is highly recommended. Backbone protection with a Dmb group offers another robust solution. The Boc/Bzl strategy also presents a viable alternative with a lower risk of this side reaction.
At present, this compound does not appear to be a practical building block for routine solid-phase peptide synthesis due to the lack of an orthogonal deprotection strategy and the scarcity of performance data. The established Fmoc and Boc based methodologies, with their various optimized protecting groups, remain the industry standard for achieving high-purity peptides containing aspartic acid.
References
Efficacy Showdown: N-Benzoyl-L-aspartic Acid and Its Analogs in Biological Applications
For Immediate Release
A Comprehensive Analysis of N-Benzoyl-L-aspartic Acid Derivatives Reveals Diverse Therapeutic Potential
This guide offers a detailed comparison of the biological efficacy of this compound and its analogs, providing researchers, scientists, and drug development professionals with a consolidated resource of experimental data. The following sections summarize quantitative performance metrics, outline detailed experimental protocols, and visualize key biological pathways and workflows.
Comparative Efficacy Data
The biological activity of this compound and its analogs has been evaluated across several therapeutic areas, primarily focusing on their antifungal, enzyme inhibitory, and anti-inflammatory properties.
Antifungal Activity
A series of N-benzoyl amino acid methyl esters and their corresponding acids were synthesized and evaluated for their in-vitro antifungal activity against Aspergillus fumigatus and Fusarium temperatum. The data, presented as percentage of growth inhibition, highlights the superior efficacy of the methyl ester derivatives over the carboxylic acid forms.
| Compound ID | Structure (R Group on Benzoyl Moiety) | Amino Acid | Derivative | % Inhibition (A. fumigatus) | % Inhibition (F. temperatum) |
| 1 | H | L-Valine | Methyl Ester | 55.3 | 60.1 |
| 2 | 3-Methoxy | L-Valine | Methyl Ester | 50.2 | 58.7 |
| 5 | H | D-Valine | Methyl Ester | 65.8 | 70.2 |
| 6 | 4-Methyl | L-Valine | Methyl Ester | 60.5 | 65.3 |
| 7 | 2,4,6-Trimethyl | L-Valine | Methyl Ester | 78.2 | 75.4 |
| 8 | H | L-Valine | Acid | Inactive | Inactive |
| 9 | H | L-Tryptophan | Methyl Ester | 45.1 | 50.6 |
| 10 | 2-Hydroxy | L-Tryptophan | Methyl Ester | 70.3 | 72.8 |
| 13 | 2,4,6-Trimethyl | L-Tryptophan | Methyl Ester | 75.6 | 78.5 |
| 18 | H | L-Isoleucine | Acid | Inactive | Inactive |
| 19 | H | L-Isoleucine | Methyl Ester | 52.1 | 55.9 |
| 20 | H | L-Leucine | Acid | Inactive | Inactive |
| 21 | H | L-Leucine | Methyl Ester | 48.9 | 51.7 |
| 22 | H | L-Alanine | Acid | Inactive | Inactive |
| 23 | H | L-Phenylalanine | Acid | Inactive | Inactive |
Data summarized from a study on the synthesis and antifungal activity of N-benzoyl amino esters and N-benzoyl amino acids.[1]
Enzyme Inhibition
While direct comparative studies on a series of this compound analogs as carboxypeptidase inhibitors are limited, research on related N-acyl amino acid derivatives provides insights into their potential. For instance, N-(Hydroxyaminocarbonyl)phenylalanine, an analog of N-benzoyl-phenylalanine, has demonstrated competitive inhibition of Carboxypeptidase A.
| Compound | Target Enzyme | Inhibition Constant (Ki) |
| rac-N-(Hydroxyaminocarbonyl)phenylalanine | Carboxypeptidase A | 2.09 µM |
| D-N-(Hydroxyaminocarbonyl)phenylalanine | Carboxypeptidase A | 1.54 µM |
Data from a study on a novel class of inhibitors for carboxypeptidase A.[2]
Anti-inflammatory Activity (LFA-1/ICAM-1 Inhibition)
N-Benzoyl amino acid derivatives have been identified as inhibitors of the Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) interaction, a critical pathway in inflammatory responses. Structure-activity relationship (SAR) studies have shown that substitutions on the benzoyl ring significantly impact potency.
| Compound | Amino Acid Moiety | Benzoyl Moiety | IC50 (µM) |
| 1 | L-Tryptophan | 2-Bromobenzoyl | 1.7[3] |
| Analog | L-Histidine | 2,6-Disubstituted benzoyl | ~0.11 (15-fold increase in potency over compound 1)[3] |
| Analog | L-Asparagine | 2,6-Disubstituted benzoyl | ~0.11 (15-fold increase in potency over compound 1)[3] |
IC50 values are indicative of the concentration required to inhibit 50% of the LFA-1/ICAM-1 interaction.
Experimental Protocols
Synthesis of N-Benzoyl Amino Acid Methyl Esters
This protocol outlines the general procedure for the synthesis of N-benzoyl amino acid methyl esters via a coupling reaction.
Workflow for N-Benzoyl Amino Acid Methyl Ester Synthesis
References
- 1. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 2. N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Benzoyl amino acids as ICAM/LFA-1 inhibitors. Part 2: structure-activity relationship of the benzoyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Method Validation for the Quantification of N-Benzoyl-L-aspartic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of N-Benzoyl-L-aspartic acid is crucial for various applications, including pharmacokinetic studies, process development, and quality control. This guide provides a comparative overview of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is based on established analytical practices and data from similar compounds to provide a framework for method selection and validation.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the assay, such as sensitivity, selectivity, and sample matrix complexity. Below is a summary of expected performance characteristics for HPLC-UV and LC-MS/MS methods for the quantification of this compound.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Range | 1 - 100 µg/mL | 1 - 1000 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | ||
| - Intraday | ≤ 2.0% | ≤ 15.0% |
| - Interday | ≤ 3.0% | ≤ 15.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~0.5 ng/mL |
| Selectivity | Good | Excellent |
| Matrix Effect | Possible | Likely, requires internal standard |
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not required.
1. Instrumentation and Chromatographic Conditions:
-
System: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (B52724) (e.g., 70:30 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Method Validation:
-
Linearity: Analyze the calibration standards in triplicate. Plot the mean peak area against the concentration and determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (low, medium, and high). Calculate the percentage recovery.
-
Precision: Determine intraday precision by analyzing six replicate samples at 100% of the test concentration on the same day. Determine interday precision by repeating the analysis on three different days. Calculate the relative standard deviation (%RSD).
-
LOD and LOQ: Estimate the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the quantification of this compound in complex biological matrices, such as plasma or tissue homogenates, where high sensitivity and selectivity are required. This often involves a derivatization step with benzoyl chloride to improve chromatographic retention and ionization efficiency.
1. Instrumentation and Chromatographic Conditions:
-
System: LC-MS/MS system with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% mobile phase B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
2. Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor > Product Ion (m/z): To be determined by direct infusion of a standard solution of this compound.
-
Collision Energy: To be optimized for the specific transition.
3. Sample Preparation (from Plasma):
-
To 100 µL of plasma, add an internal standard (e.g., isotopically labeled this compound).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture and centrifuge.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the residue in the initial mobile phase.
4. Method Validation:
-
Linearity: Prepare calibration standards in the biological matrix and analyze in triplicate. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in the biological matrix on three different days to determine intra- and interday accuracy and precision.
-
LOD and LOQ: The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The LOD is typically determined as a signal-to-noise ratio of 3:1.
-
Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte by comparing the response of the analyte in the matrix to the response in a neat solution.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions.
Workflow and Process Visualization
The following diagrams illustrate the key processes involved in analytical method validation.
References
Shifting Focus: A Comparative Analysis of Anti-Inflammatory N-Benzoyl Amino Acid Derivatives
While N-Benzoyl-L-aspartic acid itself lacks documented anti-inflammatory properties in available scientific literature, this guide provides a comparative study of other N-benzoyl amino acid derivatives that have demonstrated notable anti-inflammatory activity. This analysis focuses on derivatives of phenylalanine, glycine, and alanine, offering insights into their performance in preclinical models and their potential mechanisms of action for researchers, scientists, and drug development professionals.
This publication objectively compares the anti-inflammatory performance of these compounds against established non-steroidal anti-inflammatory drugs (NSAIDs) and provides supporting experimental data where available.
Comparative Anti-Inflammatory Activity
The anti-inflammatory efficacy of several N-benzoyl amino acid derivatives has been evaluated in various in vivo models of inflammation. The data presented below summarizes the key findings from these studies, comparing the activity of these compounds to the well-established NSAID, indomethacin.
| Compound | Animal Model | Assay | Dose | % Inhibition of Inflammation | Comparator (Dose) | Potency vs. Comparator | Reference |
| N-(2-benzoylphenyl)alanine derivative 1 | Rat | Evans blue-carrageenan induced pleural effusion | Not Specified | Not Specified | Indomethacin | ~1/10th | [1] |
| N-(2-benzoylphenyl)alanine derivative 2 | Rat | Evans blue-carrageenan induced pleural effusion | Not Specified | Not Specified | Indomethacin | ~1/10th | [1] |
| N-benzoyl-L-phenylalanine cyanomethyl ester | Rodent | Carrageenan-induced inflammation | Not Specified | Most active in series | Not Specified | - | [2] |
| N-benzoyl-glycine cyanomethyl ester | Rodent | Carrageenan-induced inflammation | Not Specified | Best inhibitor in series | Not Specified | - | [2] |
| N-benzoyl-L-alanine cyanomethyl ester | Rodent | Carrageenan-induced inflammation | Not Specified | Best inhibitor in series | Not Specified | - | [2] |
Proposed Mechanism of Action: Cyclooxygenase Inhibition
Experimental Protocols
Detailed methodologies for the key in vivo anti-inflammatory assays cited in this guide are provided below. These protocols are standard methods for evaluating the efficacy of potential anti-inflammatory compounds.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the ability of a compound to reduce acute inflammation.
Protocol Steps:
-
Animal Preparation: Male Wistar rats (180-200 g) are acclimatized to laboratory conditions for at least one week. Animals are fasted overnight before the experiment with free access to water.
-
Grouping: Animals are randomly assigned to control, standard (e.g., indomethacin), and test compound groups (n=6 per group).
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Compound Administration: The test compounds, vehicle (control), and standard drug are administered, typically orally or intraperitoneally.
-
Induction of Edema: After a set period (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., every hour for 4-6 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Evans Blue-Carrageenan Induced Pleural Effusion in Rats
This model is used to assess the effect of anti-inflammatory agents on vascular permeability and exudate formation.
Protocol Steps:
-
Animal Preparation and Grouping: Similar to the paw edema model, rats are prepared and grouped.
-
Compound Administration: Test compounds, vehicle, and a standard drug are administered.
-
Induction of Pleurisy: An intrapleural injection of carrageenan (e.g., 0.15 mL of a 1% solution) is administered into the right pleural cavity.
-
Evans Blue Injection: At a specific time point after carrageenan injection, Evans blue dye (e.g., 20 mg/kg) is injected intravenously. Evans blue binds to plasma albumin and is used as a marker for plasma extravasation.
-
Sample Collection: After a set duration, animals are euthanized, and the pleural exudate is collected by washing the pleural cavity with a known volume of saline.
-
Quantification of Exudate and Dye: The volume of the exudate is measured. The amount of Evans blue in the exudate is quantified spectrophotometrically to determine the extent of vascular leakage.
-
Data Analysis: The inhibition of pleural effusion and dye leakage in the treated groups is calculated relative to the control group.
Conclusion
While the initial focus on this compound did not yield evidence of anti-inflammatory activity, this comparative guide demonstrates that other N-benzoyl amino acid derivatives, particularly those of phenylalanine, glycine, and alanine, hold promise as potential anti-inflammatory agents. The available data, primarily from in vivo studies, suggests a mechanism of action consistent with COX inhibition, similar to established NSAIDs. Further research, including in vitro enzyme inhibition assays to determine COX-1/COX-2 selectivity and more extensive in vivo efficacy and safety studies, is warranted to fully elucidate the therapeutic potential of these compounds. The experimental protocols and mechanistic diagrams provided herein serve as a valuable resource for researchers pursuing the development of novel anti-inflammatory drugs based on the N-benzoyl amino acid scaffold.
References
Validating the In Vivo Anti-Cancer Effects of N-Benzoyl-L-aspartic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct in vivo efficacy data for N-Benzoyl-L-aspartic acid in cancer models remains limited in publicly available literature, its analog, N-(phosphonacetyl)-L-aspartic acid (PALA), has been more extensively studied. This guide provides a comparative analysis of PALA's anti-cancer effects in vivo, drawing comparisons with the standard chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). This information serves as a valuable proxy for understanding the potential therapeutic profile of this compound and related compounds.
Executive Summary
N-(phosphonacetyl)-L-aspartic acid (PALA) has demonstrated anti-tumor activity in preclinical models, primarily through the inhibition of pyrimidine (B1678525) biosynthesis. Recent findings also highlight a novel mechanism involving the activation of the innate immune system. In clinical settings, PALA has been evaluated both as a single agent and in combination with other chemotherapeutics, most notably 5-fluorouracil (5-FU). While PALA alone has shown modest efficacy, its combination with 5-FU has produced synergistic effects in some cancer types. This guide presents available quantitative data from preclinical and clinical studies, details experimental methodologies, and visualizes the key signaling pathways involved.
Comparative In Vivo Efficacy
Table 1: Preclinical In Vivo Efficacy of PALA in Murine Cancer Models
| Cancer Model | Treatment Regimen | Key Efficacy Endpoint | Result | Citation |
| Lewis Lung Carcinoma | PALA (dose not specified) | Curative effect | 50% of mice were cured | [1] |
| B16 Melanoma | PALA (490 mg/kg on Days 1, 5, and 9) | Increased life-span | 77% to 86% increase in survival time | [1] |
| P388 Leukemia | PALA (dose not specified) | Increased life-span | Up to 64% prolongation of survival time | [1] |
Table 2: Preclinical In Vivo Efficacy of 5-Fluorouracil (5-FU) in a Murine Cancer Model
| Cancer Model | Treatment Regimen | Key Efficacy Endpoint | Result |
| Non-Small Cell Lung Carcinoma (A549 xenograft) | 5-FU (100 mg/kg/week) | Tumor Inhibition Rate | 50.0% |
Table 3: Clinical Comparison of PALA and 5-Fluorouracil in Advanced Breast Cancer
| Treatment Arm | Number of Patients | Response Rate | Citation |
| PALA alone | 20 | 5% | [2] |
| 5-FU alone | Not specified | 14% | [2] |
| PALA + 5-FU | Not specified | 28% | [2] |
Mechanisms of Action
N-(phosphonacetyl)-L-aspartic acid (PALA)
PALA exhibits a dual mechanism of action against cancer cells:
-
Inhibition of Pyrimidine Biosynthesis: PALA is a potent inhibitor of the enzyme aspartate transcarbamylase (ATCase), which is part of the multifunctional protein CAD (carbamoyl-phosphate synthetase 2, aspartate transcarbamylase, and dihydroorotase). By blocking this enzyme, PALA disrupts the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. This leads to the inhibition of cancer cell proliferation.
-
Innate Immune System Activation: Recent studies have revealed that PALA can also activate the innate immune system. PALA's inhibition of CAD leads to the de-repression of Nucleotide-binding Oligomerization Domain 2 (NOD2) signaling. Activated NOD2 triggers downstream pathways that enhance the body's antimicrobial and potentially anti-tumor immune responses.
5-Fluorouracil (5-FU)
5-FU is a pyrimidine analog that exerts its cytotoxic effects through multiple mechanisms after being converted into three active metabolites:
-
Fluorodeoxyuridine monophosphate (FdUMP): This metabolite inhibits thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA. This leads to "thymineless death" of cancer cells.
-
Fluorouridine triphosphate (FUTP): FUTP is incorporated into RNA, disrupting its normal processing and function.
-
Fluorodeoxyuridine triphosphate (FdUTP): FdUTP can be incorporated into DNA, leading to DNA damage.
Experimental Protocols
The following are generalized protocols for establishing murine xenograft models for Lewis Lung Carcinoma and B16 Melanoma, based on common practices in the field. Specific parameters may vary between studies.
Lewis Lung Carcinoma (LLC) Xenograft Model
Objective: To establish a subcutaneous tumor model in mice to evaluate the efficacy of anti-cancer agents.
Materials:
-
Lewis Lung Carcinoma (LLC) cells
-
C57BL/6 mice (6-8 weeks old)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Syringes and needles (e.g., 27-gauge)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture LLC cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with PBS and resuspend them in sterile PBS or serum-free medium at a concentration of 1 x 10^6 to 2.5 x 10^6 cells per 100 µL.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension into the flank of each C57BL/6 mouse.
-
Tumor Monitoring: Monitor the mice for tumor growth. Palpate the injection site regularly. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compounds (e.g., PALA, 5-FU) and vehicle control according to the planned dosing schedule and route of administration (e.g., intraperitoneal, oral gavage).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis). Survival can also be monitored as a primary endpoint.
B16 Melanoma Xenograft Model
Objective: To establish a subcutaneous melanoma model in mice to assess the efficacy of anti-cancer therapies.
Materials:
-
B16-F10 melanoma cells
-
C57BL/6 mice (6-8 weeks old)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Syringes and needles (e.g., 27-gauge)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Maintain B16-F10 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: Harvest cells at approximately 80-90% confluency. Prepare a single-cell suspension in sterile PBS at a concentration of 1 x 10^5 to 1 x 10^6 cells per 100 µL.
-
Tumor Inoculation: Inject 100 µL of the cell suspension subcutaneously into the flank of each C57BL/6 mouse.
-
Tumor Monitoring and Treatment: Follow steps 4-7 as described in the Lewis Lung Carcinoma Xenograft Model protocol.
Conclusion
While this compound itself lacks extensive in vivo anti-cancer data, the analysis of its analog, PALA, provides a valuable framework for understanding its potential therapeutic profile. PALA demonstrates anti-tumor activity through both metabolic inhibition and immune modulation. Its comparison with the standard chemotherapeutic 5-FU reveals different mechanisms of action and highlights the potential for combination therapies. The experimental protocols provided offer a foundation for designing and executing in vivo studies to further validate the anti-cancer effects of this compound and related compounds. Future preclinical studies directly comparing these agents in the same tumor models are warranted to provide a clearer picture of their relative efficacy.
References
A Researcher's Guide to N-Benzoyl-L-aspartic Acid Reference Standards
For researchers, scientists, and professionals in drug development, the quality and reliability of reference standards are paramount to achieving accurate and reproducible results. This guide provides a comparative overview of commercially available N-Benzoyl-L-aspartic acid reference standards, which are utilized in a variety of research applications, including as intermediates in pharmaceutical synthesis and for the modification of peptides and proteins.[1][2] This document aims to assist in the selection of the most suitable reference standard by presenting a comparison of key specifications from various suppliers, a detailed experimental protocol for purity assessment, and visual representations of relevant workflows.
Comparative Analysis of this compound Reference Standards
The selection of a reference standard is a critical step in any research endeavor. Factors such as purity, supplier reputation, and available documentation should be carefully considered. Below is a summary of this compound reference standards offered by prominent chemical suppliers.
| Supplier | Purity/Grade | CAS Number | Molecular Weight | Price (USD) | Availability |
| MedChemExpress | 99.89%[3] | 4631-12-3[1][3] | 237.21[1][3] | $153/100mg | In Stock |
| MedKoo Biosciences | >98% | 4631-12-3[4] | 237.21[4] | $450/100mg | - |
| Globe Chemie | NLT 99.00% (by HPLC)[5] | 4631-12-3[5] | 237.21[5] | - | - |
| TargetMol | 99.87% | 4631-12-3[6] | 237.21[6] | - | - |
| Biosynth | - | 4631-12-3[7] | - | - | - |
| Scimplify | - | 4631-12-3[8] | - | - | In Stock |
Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
The purity of a reference standard is a critical parameter that directly impacts the accuracy of experimental results. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for assessing the purity of chemical compounds. The following is a general protocol for the purity determination of this compound.
Objective: To determine the purity of an this compound reference standard by HPLC.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks
-
Pipettes
-
HPLC vials
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve the standard in a suitable solvent (e.g., a mixture of Mobile Phase A and B) in a 10 mL volumetric flask.
-
Sonicate if necessary to ensure complete dissolution.
-
Dilute to the mark with the solvent. This will be the stock solution.
-
Prepare working solutions of appropriate concentrations by diluting the stock solution.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient elution is typically used. For example:
-
0-20 min: 20-80% B
-
20-25 min: 80% B
-
25-26 min: 80-20% B
-
26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the this compound by determining the area percentage of the main peak relative to the total area of all peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Visualizing Key Processes
To further aid researchers, the following diagrams illustrate a typical workflow for qualifying a reference standard and a hypothetical signaling pathway where a metabolite like this compound might be involved.
Caption: Workflow for the qualification of a chemical reference standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. indiamart.com [indiamart.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. medkoo.com [medkoo.com]
- 5. This compound, Manufacturer,Exporter,Supplier in India [globechemie.com]
- 6. N-BENZOYL-ASPARTIC ACID | 4631-12-3 [chemicalbook.com]
- 7. This compound | 4631-12-3 | EAA63112 [biosynth.com]
- 8. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]
Safety Operating Guide
Proper Disposal of N-Benzoyl-L-aspartic Acid in a Laboratory Setting
The proper disposal of N-Benzoyl-L-aspartic acid is crucial for maintaining laboratory safety and ensuring environmental protection. While some safety data sheets (SDS) classify this compound as a non-hazardous substance, other sources indicate it may cause skin, eye, and respiratory irritation.[1][2] Given this conflicting information, it is imperative to handle and dispose of this chemical with a degree of caution, adhering to all local, state, and federal regulations for chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This minimizes exposure to the chemical in its solid form or in solution.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and airborne particles.[1] |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents direct skin contact.[1][3] |
| Body Protection | Impervious clothing or lab coat | Protects skin from accidental spills.[1][3] |
| Respiratory | Use in a well-ventilated area | Avoid inhalation of dust or aerosols.[1] |
Step-by-Step Disposal Protocol
This protocol provides a general guideline for the disposal of this compound. Always consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.
-
Waste Identification and Collection :
-
Collect waste this compound, whether in solid form or in solution, in a designated and clearly labeled waste container.
-
The container must be compatible with the chemical and properly sealed to prevent leaks or spills.
-
Do not mix this compound waste with other incompatible waste streams. It may be incompatible with strong acids, alkalis, and strong oxidizing or reducing agents.[1]
-
-
Accidental Spill Containment :
-
In the event of a spill, prevent the chemical from entering drains or water courses.[1]
-
For solid spills, carefully sweep up the material and place it in the designated waste container. Avoid generating dust.
-
For liquid spills (solutions), absorb the material with an inert, non-combustible absorbent material such as diatomite or universal binders.[1]
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
-
-
Final Disposal :
-
The collected waste must be disposed of through a licensed chemical waste disposal contractor.
-
Provide the contractor with a copy of the Safety Data Sheet (SDS) to ensure they have complete information for proper handling and disposal.
-
Never dispose of this compound by pouring it down the drain or discarding it with regular trash.[4][5]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research environment.
Caption: Workflow for the safe collection and disposal of this compound.
References
Personal protective equipment for handling N-Benzoyl-L-aspartic acid
Essential Safety and Handling Guide for N-Benzoyl-L-aspartic Acid
This guide provides immediate safety, handling, and disposal protocols for this compound, ensuring the safety of researchers, scientists, and drug development professionals. While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety procedures is essential to minimize exposure and maintain a safe working environment[1].
Immediate Safety Precautions
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. If irritation persists, seek medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water[1].
-
Inhalation: Move the individual to an area with fresh air. If breathing becomes difficult, seek immediate medical attention[1].
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical advice[1].
Personal Protective Equipment (PPE)
A summary of recommended personal protective equipment for handling this compound is provided below.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid (Powder) | Safety glasses with side shields or goggles | Nitrile or latex gloves | Laboratory coat | Use in a well-ventilated area. A dust mask or respirator may be considered if dust generation is significant or ventilation is inadequate. |
| Handling Solutions | Safety glasses with side shields or goggles | Nitrile or latex gloves | Laboratory coat | Work in a well-ventilated area or chemical fume hood. |
| Spill Cleanup | Chemical safety goggles | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat or disposable gown | A NIOSH-approved respirator may be necessary for large spills or in poorly ventilated areas. |
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition[1].
-
Recommended storage temperatures for the powder form are -20°C for long-term storage (up to 3 years) and 4°C for shorter-term storage (up to 2 years)[1].
Handling Procedures:
-
Preparation: Ensure a clean and organized workspace. An accessible safety shower and eyewash station should be available[1].
-
Donning PPE: Put on the appropriate personal protective equipment as outlined in the table above.
-
Weighing and Transferring:
-
Handle the solid powder in a well-ventilated area to avoid dust formation[1].
-
Use a chemical fume hood if available, especially for handling larger quantities.
-
Use clean, dedicated spatulas and weighing instruments.
-
-
Preparing Solutions:
-
Slowly add the solid to the solvent to prevent splashing.
-
If the solvent is volatile, perform this step in a chemical fume hood.
-
-
Post-Handling:
-
Clean all equipment and the work area thoroughly after use.
-
Wash hands thoroughly after handling the substance.
-
Spill Management:
-
Minor Spills:
-
Wear appropriate PPE.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal[1].
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Major Spills:
-
Evacuate the area and restrict access.
-
Ensure adequate ventilation.
-
Follow your institution's emergency procedures for chemical spills.
-
Waste Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Collect waste in a clearly labeled, sealed container.
-
Do not dispose of down the drain unless permitted by local regulations.
Experimental Workflow
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
